Vitamin B6
Descripción
VITAMIN B 6 refers to several PICOLINES (especially PYRIDOXINE; PYRIDOXAL; & PYRIDOXAMINE) that are efficiently converted by the body to PYRIDOXAL PHOSPHATE which is a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into PYRIDOXAMINE phosphate. Although pyridoxine and Vitamin B 6 are still frequently used as synonyms, especially by medical researchers, this practice is erroneous and sometimes misleading (EE Snell; Ann NY Acad Sci, vol 585 pg 1, 1990). Most of this compound is eventually degraded to PYRIDOXIC ACID and excreted in the urine.
See also: Pyridoxine (has subclass); Pyridoxal (narrower).
Propiedades
IUPAC Name |
(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOYOYDYNXAFA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8059-24-3 | |
| Record name | Vitamin B 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008059243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Indispensable Coenzyme: A Technical Guide to the Biochemical Roles of Pyridoxal 5'-Phosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic processes. Its remarkable chemical reactivity, centered around its aldehyde group and aromatic ring system, enables it to participate in a wide variety of enzymatic reactions, particularly in the metabolism of amino acids and neurotransmitters. This technical guide provides a comprehensive overview of the core biochemical roles of PLP, including its catalytic mechanisms, its involvement in key metabolic pathways, and detailed experimental protocols for its study.
The Catalytic Versatility of Pyridoxal 5'-Phosphate
PLP's central role in catalysis stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the active site of PLP-dependent enzymes.[1][2] Upon substrate binding, a transaldimination reaction occurs, forming a new Schiff base between PLP and the amino group of the substrate (external aldimine).[1] This covalent linkage is key to PLP's function as an "electron sink," stabilizing reaction intermediates by delocalizing electrons.[3] This stabilization facilitates a variety of reactions at the α-carbon, β-carbon, and γ-carbon of the amino acid substrate.
The versatility of PLP is demonstrated by the diverse array of reactions it mediates, including:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a crucial step in amino acid synthesis and degradation.[1]
-
Decarboxylation: The removal of a carboxyl group, a key step in the synthesis of neurotransmitters like GABA, dopamine, and serotonin.
-
Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis and the production of certain secondary metabolites.
-
β-Elimination and β-Substitution: Reactions involving the removal or replacement of substituents at the β-carbon of amino acids.
-
γ-Elimination and γ-Substitution: Reactions targeting the γ-carbon of amino acids.
-
Aldol Cleavage: The cleavage of a carbon-carbon bond, as seen in the degradation of serine to glycine.
A generalized catalytic cycle for PLP-dependent enzymes is depicted below, illustrating the formation of the key Schiff base intermediates.
Quantitative Analysis of PLP-Dependent Enzyme Kinetics
The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for a selection of human PLP-dependent enzymes, highlighting the diversity in their catalytic efficiencies.
| Enzyme | EC Number | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Alanine Aminotransferase (ALT) | 2.6.1.2 | L-Alanine | 0.2-28 | ~25 | ~900 - 125,000 |
| α-Ketoglutarate | 0.02-1.2 | - | - | ||
| Aspartate Aminotransferase (AST) | 2.6.1.1 | L-Aspartate | 0.3-5 | ~200 | ~40,000 - 670,000 |
| α-Ketoglutarate | 0.04-0.12 | - | - | ||
| Glutamate Decarboxylase | 4.1.1.15 | L-Glutamate | 0.1-1.5 | ~10 | ~6,700 - 100,000 |
| Serine Dehydratase | 4.3.1.17 | L-Serine | 23-67.3 | - | - |
| Glycogen Phosphorylase | 2.4.1.1 | Glycogen | 1-2 (mg/mL) | ~10 | - |
| Glucose-1-phosphate | 1-5 | - | - | ||
| Ornithine Decarboxylase | 4.1.1.17 | L-Ornithine | 0.04-0.95 | 0.08-4.8 | ~200 - 120,000 |
| Kynureninase | 3.7.1.3 | L-Kynurenine | 0.028 | ~1.75 (µmol/min/mg) | ~62,000 |
| Cystathionine β-synthase | 4.2.1.22 | L-Serine | 1.2-10 | 1-2.5 | ~830 - 2,100 |
| L-Homocysteine | 0.1-2 | - | - | ||
| Aromatic L-amino acid decarboxylase | 4.1.1.28 | L-DOPA | 0.1-0.5 | 5-10 | ~10,000 - 100,000 |
| 5-HTP | 0.03-0.1 | - | - | ||
| Branched-chain aminotransferase (BCATm) | 2.6.1.42 | L-Leucine | 0.2-0.8 | - | - |
| L-Isoleucine | 0.3-1.2 | - | - | ||
| L-Valine | 0.5-2.0 | - | - |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
PLP in Key Metabolic Pathways
PLP's catalytic versatility makes it a critical component of numerous metabolic pathways essential for human health.
Amino Acid Metabolism
PLP is central to the synthesis and degradation of nearly all amino acids. Transamination reactions, catalyzed by aminotransferases, allow for the interconversion of amino acids and α-keto acids, linking amino acid metabolism with carbohydrate metabolism through the citric acid cycle.
Neurotransmitter Synthesis
The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions. For instance, glutamate decarboxylase utilizes PLP to convert glutamate into the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Similarly, aromatic L-amino acid decarboxylase (AADC) is responsible for the synthesis of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan.
The signaling pathway for the synthesis of GABA from glutamate is illustrated below.
One-Carbon Metabolism
PLP-dependent enzymes, such as serine hydroxymethyltransferase (SHMT), play a crucial role in one-carbon metabolism by catalyzing the interconversion of serine and glycine, a reaction that provides one-carbon units for the synthesis of nucleotides and other essential biomolecules.
Heme Synthesis
The first and rate-limiting step in heme biosynthesis, the condensation of glycine and succinyl-CoA to form δ-aminolevulinate, is catalyzed by the PLP-dependent enzyme δ-aminolevulinate synthase.
Glycogenolysis
In contrast to its typical role in amino acid metabolism, PLP in glycogen phosphorylase acts as a general acid-base catalyst, where its phosphate group is believed to participate in the phosphorolytic cleavage of glycogen to release glucose-1-phosphate.
Experimental Protocols for the Study of PLP-Dependent Enzymes
The study of PLP-dependent enzymes requires specific methodologies to assess their activity, kinetics, and the role of the PLP cofactor. Below are detailed protocols for key experiments.
General Experimental Workflow
A typical workflow for characterizing a PLP-dependent enzyme involves several stages, from protein expression and purification to activity and kinetic analysis.
References
- 1. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human aromatic amino acid decarboxylase is an asymmetric and flexible enzyme: Implication in aromatic amino acid decarboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Forms of Vitamin B6 and Their Chemical Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B6, a crucial water-soluble vitamin, exists in multiple interconvertible forms known as vitamers. Understanding the distinct chemical structures and metabolic pathways of these forms is fundamental for research in nutrition, disease pathology, and drug development. This guide provides a comprehensive overview of the six primary forms of this compound, their physicochemical properties, and the enzymatic reactions that govern their interconversion and function. Detailed experimental protocols for their quantification and visualization of their metabolic pathways are included to facilitate further investigation.
The Six Vitamers of this compound
This compound is a collective term for a group of six chemically related compounds, all of which are derivatives of a pyridine ring. These six compounds, or vitamers, are:
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Pyridoxamine (PM): An amine form.
-
Pyridoxine 5'-phosphate (PNP): The phosphorylated form of pyridoxine.
-
Pyridoxal 5'-phosphate (PLP): The phosphorylated form of pyridoxal and the primary bioactive coenzyme form.
-
Pyridoxamine 5'-phosphate (PMP): The phosphorylated form of pyridoxamine.
The non-phosphorylated forms are primarily found in plant-based foods, while the phosphorylated forms are more abundant in animal tissues. All forms of this compound can be converted in the body to the active coenzyme, pyridoxal 5'-phosphate (PLP), which plays a vital role in over 140 enzymatic reactions, predominantly in amino acid metabolism.
Chemical Structures
The core structure of all this compound vitamers is a 2-methyl-3-hydroxy-5-hydroxymethylpyridine ring. The different forms are distinguished by the substituent at the 4-position of the pyridine ring.
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Pyridoxine (PN): -CH₂OH (hydroxymethyl group)
-
Pyridoxal (PL): -CHO (aldehyde group)
-
Pyridoxamine (PM): -CH₂NH₂ (aminomethyl group)
The phosphorylated forms have a phosphate group attached to the hydroxymethyl group at the 5-position.
Physicochemical Properties of this compound Vitamers
The distinct chemical structures of the this compound vitamers result in different physicochemical properties, which are summarized in the table below. This data is crucial for designing analytical methods and understanding their absorption and metabolism.
| Vitamer | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |
| Pyridoxine (PN) | C₈H₁₁NO₃ | 169.18 | 159-162 | 220 g/L |
| Pyridoxal (PL) | C₈H₉NO₃ | 167.16 | 165 | 500 g/L |
| Pyridoxamine (PM) | C₈H₁₂N₂O₂ | 168.19 | 193-193.5 | 815 mg/mL |
| Pyridoxine 5'-phosphate (PNP) | C₈H₁₂NO₆P | 249.16 | - | - |
| Pyridoxal 5'-phosphate (PLP) | C₈H₁₀NO₆P | 247.14 | 140-143 | Soluble in 200 parts of water |
| Pyridoxamine 5'-phosphate (PMP) | C₈H₁₃N₂O₅P | 248.17 | - | - |
Metabolic Pathways of this compound
The interconversion of this compound vitamers is a critical process for maintaining a sufficient pool of the active coenzyme, PLP. This is primarily achieved through the this compound salvage pathway.
The this compound Salvage Pathway
The salvage pathway allows for the phosphorylation of the non-phosphorylated vitamers and the conversion between the different phosphorylated forms. The key enzymes in this pathway are:
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Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxine, pyridoxal, and pyridoxamine at the 5'-position to form PNP, PLP, and PMP, respectively.
-
Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme oxidizes PNP and PMP to the active coenzyme, PLP.
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Phosphatases: These enzymes can dephosphorylate the phosphorylated vitamers, releasing the non-phosphorylated forms.
The following diagram illustrates the core reactions of the this compound salvage pathway.
Role of Pyridoxal 5'-Phosphate (PLP) as a Coenzyme
PLP is the biologically active form and serves as a coenzyme for a vast array of enzymes, primarily involved in amino acid metabolism. These reactions include transamination, decarboxylation, racemization, and beta-elimination. The aldehyde group of PLP forms a Schiff base with the ε-amino group of a specific lysine residue in the active site of the enzyme, which is the basis for its catalytic activity.
The following diagram illustrates the general mechanism of a PLP-dependent transamination reaction.
Experimental Protocols: Quantification of this compound Vitamers
Accurate quantification of the different this compound vitamers is essential for research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods.
General Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound vitamers in a biological sample.
Example Protocol: HPLC with Fluorescence Detection
This protocol is a generalized example for the determination of pyridoxine, pyridoxal, and pyridoxamine in food samples.
1. Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Perform acid hydrolysis (e.g., with 0.1 M HCl) to release bound vitamers.
-
Neutralize the extract and centrifuge to remove solids.
-
Filter the supernatant through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: 290 nm
-
Emission Wavelength: 395 nm
4. Quantification:
-
Prepare standard curves for each vitamer (PN, PL, PM) using certified reference materials.
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Calculate the concentration of each vitamer in the sample by comparing its peak area to the standard curve.
Conclusion
A thorough understanding of the different forms of this compound and their chemical structures is paramount for advancing research in human health and disease. The information and protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted roles of this essential vitamin. The provided visualizations of the metabolic pathways aim to simplify complex biochemical processes and facilitate a deeper understanding of this compound metabolism.
References
Vitamin B6 Metabolism in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin that plays a critical role as a coenzyme in a vast array of enzymatic reactions, fundamentally impacting amino acid, glucose, and lipid metabolism.[1][2] The term "this compound" encompasses a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP). The biologically active form is pyridoxal 5'-phosphate (PLP), which is essential for the function of over 140 different enzymes in the human body.[1][3][4] Mammalian cells cannot synthesize this compound de novo and therefore must obtain it from dietary sources. The liver is the central organ for this compound metabolism, converting the various dietary forms into the active coenzyme, PLP, and releasing it into circulation. A comprehensive understanding of the intricate pathways of this compound metabolism is crucial for researchers in nutrition, neuroscience, and drug development, as dysregulation of these pathways is implicated in numerous pathological conditions, including neurological disorders.
This technical guide provides a detailed overview of the core aspects of this compound metabolism in mammalian systems, with a focus on quantitative data, experimental methodologies, and visual representations of the key pathways.
I. The this compound Salvage Pathway: Interconversion of Vitamers
In mammalian systems, the conversion of dietary and recycled this compound vitamers into the active form, PLP, occurs through the salvage pathway. This pathway primarily involves the actions of three key enzymes: pyridoxal kinase, pyridoxine 5'-phosphate oxidase, and various phosphatases.
Key Enzymes and Reactions:
-
Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of the non-phosphorylated vitamers (pyridoxal, pyridoxine, and pyridoxamine) at the 5' position to form their respective 5'-phosphates (PLP, PNP, and PMP).
-
Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme oxidizes PNP and PMP to the active coenzyme, PLP. This is a rate-limiting step in the synthesis of PLP.
-
Phosphatases (e.g., Alkaline Phosphatase): These enzymes hydrolyze the phosphate group from the phosphorylated vitamers, allowing for their transport across cell membranes and for the regulation of intracellular PLP levels.
The interplay of these enzymes allows for the dynamic interconversion of B6 vitamers to maintain cellular homeostasis of PLP.
Caption: The this compound Salvage Pathway in Mammalian Cells.
II. Quantitative Data on this compound Metabolism
Understanding the quantitative aspects of this compound metabolism is essential for modeling its kinetics and for assessing nutritional status. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Organism/Tissue | Km (µM) | kcat (s⁻¹) / Turnover (min⁻¹) | Notes |
| Pyridoxal Kinase (PDXK) | Pyridoxal | Human | <10 | 85 min⁻¹ (in the presence of K⁺) | Activity is influenced by monovalent cations like K⁺ and Na⁺. |
| ATP | Human | <25 | - | ||
| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | Rabbit Liver | 8.2 | 42 min⁻¹ | The enzyme exhibits a low catalytic rate constant. |
| Pyridoxamine 5'-Phosphate (PMP) | Rabbit Liver | 3.6 | 6.2 min⁻¹ | ||
| Pyridoxine 5'-Phosphate (PNP) | E. coli | 2 | 0.76 s⁻¹ | Eukaryotic enzyme has similar kcat/Km for PNP and PMP. | |
| Pyridoxamine 5'-Phosphate (PMP) | E. coli | 105 | 1.72 s⁻¹ | ||
| Alkaline Phosphatase (ALP) | Pyridoxal 5'-Phosphate (PLP) | Rat Liver | - | - | Hydrolyzes PLP; kinetic studies indicate PLP binds to the same enzyme sites as other substrates. |
Table 2: Plasma Concentrations of this compound Vitamers in Healthy Adults
| Vitamer | Concentration Range (nmol/L) | Notes |
| Pyridoxal 5'-Phosphate (PLP) | 29.5 - 88.0 | The primary biologically active form in plasma. A plasma PLP level of ≥ 30 nmol/L is considered adequate. |
| Pyridoxal (PL) | 1.0 - 41.4 | |
| Pyridoxine (PN) | Not detectable - 41.4 | |
| Pyridoxamine (PM) | Not detectable - 17.6 | |
| Pyridoxamine 5'-Phosphate (PMP) | Not detectable - 14.9 | |
| 4-Pyridoxic Acid (4-PA) | 40 ± 7 | The major catabolite of this compound. |
Table 3: Enzyme Activities in Human Liver
| Enzyme | Activity (nmol x min⁻¹ x mg protein⁻¹) | Notes |
| Pyridoxal Kinase | ~0.2 - 0.4 | Activity is similar in cirrhotic and control livers. |
| Pyridoxine 5'-Phosphate Oxidase | ~0.02 - 0.04 | Activity is similar in cirrhotic and control livers. |
| PLP Phosphatase | 3.97 ± 2.36 (control) | Activity is significantly higher in cirrhotic livers (9.55 ± 8.03). |
III. Catabolism and Excretion
The primary catabolite of this compound is 4-pyridoxic acid (4-PA), which is formed in the liver by the action of aldehyde oxidase. 4-PA is then excreted in the urine and its levels can be used as an indicator of this compound status.
Caption: Catabolism of Pyridoxal to 4-Pyridoxic Acid.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound metabolism.
A. Quantification of this compound Vitamers in Plasma by HPLC
This protocol is based on ion-pair reversed-phase HPLC with fluorescence detection.
1. Sample Preparation: a. Collect blood in EDTA-containing tubes. b. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma. c. To 200 µL of plasma, add 300 µL of a precipitation reagent (e.g., 10% trichloroacetic acid or metaphosphoric acid) in a light-protected vial. d. Vortex for at least 30 seconds and incubate for 10 minutes at 4°C. e. Centrifuge at 16,000 x g for 5 minutes. f. Transfer the supernatant to a new light-protected vial for analysis.
2. HPLC System and Conditions:
-
Column: C18 (ODS) analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (0.5-15%) in a potassium phosphate buffer containing an ion-pairing agent like 1-octanesulfonic acid and triethylamine, pH 2.16.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 20-50 µL.
3. Detection:
-
Detector: Fluorescence detector.
-
Post-column Derivatization: Use a phosphate buffer containing sodium bisulfite (1 g/L) to enhance the fluorescence of certain vitamers.
-
Excitation Wavelength: 328 nm.
-
Emission Wavelength: 393 nm.
4. Quantification:
-
Generate a standard curve using known concentrations of each B6 vitamer.
-
Calculate the concentration of each vitamer in the plasma samples by comparing their peak areas to the standard curve.
Caption: Workflow for HPLC Analysis of this compound Vitamers.
B. Pyridoxal Kinase (PDXK) Activity Assay
This assay measures the phosphorylation of pyridoxal to PLP.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6.
-
Substrate Stock Solution: 10 mM Pyridoxal in water.
-
ATP Stock Solution: 10 mM ATP in water.
-
Enzyme Preparation: Purified or recombinant PDXK diluted in assay buffer.
2. Assay Procedure: a. Set up the reaction in a 96-well plate or microcentrifuge tubes. b. To each well, add assay buffer, ATP to a final concentration of 1 mM, and the PDXK enzyme solution. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding pyridoxal to a final concentration of 100 µM. e. Incubate at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid) or by heat inactivation.
3. Detection of PLP:
-
The amount of PLP produced can be quantified using a coupled enzymatic assay or by HPLC as described above. A common method involves a fluorometric assay where PLP reacts with a specific enzyme and probe to generate a fluorescent signal.
C. Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay
This assay measures the oxidation of PNP to PLP.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6.
-
Substrate Stock Solution: 10 mM Pyridoxine 5'-phosphate (PNP) in water.
-
Cofactor Stock Solution: 1 mM Flavin mononucleotide (FMN) in water.
-
Enzyme Preparation: Purified or recombinant PNPO diluted in assay buffer.
2. Assay Procedure: a. Set up the reaction in a 96-well plate or cuvettes. b. To each well, add assay buffer and FMN solution to a final concentration of 10 µM. c. Add the PNPO enzyme solution. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding PNP substrate to a final concentration of 15 µM.
3. Detection of PLP:
-
The formation of PLP can be monitored spectrophotometrically. In the presence of Tris buffer, PLP forms an aldimine complex that can be measured by absorbance at approximately 414 nm.
-
Alternatively, the reaction can be stopped, and the produced PLP can be quantified by a more sensitive LC-MS/MS method.
D. Tissue Sample Preparation for this compound Analysis
1. Homogenization: a. Weigh the frozen tissue sample. b. Add ice-cold extraction buffer (e.g., 10 mM ammonium formate with 0.1% formic acid or metaphosphoric acid) at a ratio of 1:4 (w/v). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
2. Extraction: a. For some tissues, an ultrasonic extraction at a controlled temperature (e.g., 40°C for 30 minutes) can improve recovery. b. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C. c. Collect the supernatant. The extraction can be repeated on the pellet to maximize yield.
3. Deproteinization and Filtration: a. The supernatant can be further deproteinized as described for plasma samples. b. Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
V. Conclusion
The metabolism of this compound in mammalian systems is a finely tuned process essential for cellular function. The salvage pathway, orchestrated by pyridoxal kinase and pyridoxine 5'-phosphate oxidase, ensures a continuous supply of the active coenzyme, PLP. Quantitative analysis of the enzymes and vitamers involved, coupled with robust experimental protocols, provides the foundation for a deeper understanding of this compound homeostasis in health and disease. This technical guide offers a comprehensive resource for researchers, providing the necessary data and methodologies to advance the study of this vital nutrient and its impact on human physiology. The continued investigation into the kinetics and regulation of these pathways will undoubtedly uncover new therapeutic targets and strategies for addressing a range of metabolic and neurological disorders.
References
- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALPL alkaline phosphatase, biomineralization associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
enzymatic reactions dependent on pyridoxal 5'-phosphate
An In-Depth Technical Guide to Enzymatic Reactions Dependent on Pyridoxal 5'-Phosphate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is one of nature's most versatile coenzymes, participating in approximately 4% of all classified enzymatic activities.[1] Its remarkable chemical reactivity, centered on its ability to form a Schiff base with the amino group of substrates, allows it to act as an electrophilic catalyst that stabilizes a variety of carbanionic reaction intermediates.[1] This versatility makes PLP-dependent enzymes central players in a vast array of metabolic processes, particularly in the biosynthesis and catabolism of amino acids and the production of neurotransmitters.[2][3] This guide provides a detailed exploration of the core mechanisms of PLP catalysis, presents quantitative kinetic data, outlines key experimental protocols for their study, and visualizes their roles in critical metabolic pathways, offering a comprehensive resource for professionals in life sciences and drug development.
The Core Mechanism of PLP Catalysis
The catalytic cycle of virtually all PLP-dependent enzymes begins with the cofactor covalently bound to the enzyme's active site via an imine linkage with the ε-amino group of a conserved lysine residue.[2] This initial state is referred to as the internal aldimine . The catalytic process unfolds through a series of well-defined steps, which forms the foundation for the diverse reactions these enzymes can catalyze.
The universal first step of the catalytic cycle is transaldimination , where the amino group of the incoming amino acid substrate displaces the enzyme's lysine residue, forming a new Schiff base between the substrate and PLP. This substrate-cofactor complex is known as the external aldimine .
Once the external aldimine is formed, the true chemical versatility of PLP becomes apparent. The protonated pyridine ring of the PLP molecule acts as a potent electron sink , withdrawing electron density from the substrate's α-carbon. This labilizes one of the four bonds to the α-carbon, facilitating the formation of a stabilized carbanionic intermediate known as the quinonoid intermediate . The specific bond that is cleaved is determined by the precise orientation of the substrate in the enzyme's active site, a principle known as the Dunathan Stereoelectronic Hypothesis. This control over bond cleavage is the source of the remarkable reaction specificity seen across the vast family of PLP-dependent enzymes.
Classification of PLP-Dependent Enzymatic Reactions
The ability of PLP to stabilize the quinonoid intermediate allows for a wide range of chemical transformations involving the bonds around the substrate's α-carbon.
-
Transamination: This reaction involves the transfer of an amino group from an amino acid to an α-keto acid. After the initial deprotonation at the α-carbon, a reprotonation occurs at the C4' carbon of the PLP cofactor, leading to a ketimine intermediate. Hydrolysis of this intermediate releases an α-keto acid and leaves the amino group on the cofactor, forming pyridoxamine 5'-phosphate (PMP). The PMP then transfers the amino group to a second α-keto acid in the reverse of this process to regenerate the PLP-enzyme and form a new amino acid. Aspartate aminotransferase (AST) is a classic example of this mechanism.
-
Decarboxylation: In this reaction, the bond between the α-carbon and the carboxylate carbon is cleaved, releasing CO₂. The resulting carbanion is stabilized by the PLP electron sink before being protonated at the α-carbon to form an amine product. This reaction is fundamental for the synthesis of key neurotransmitters, such as the conversion of L-DOPA to dopamine and 5-hydroxytryptophan to serotonin by aromatic L-amino acid decarboxylase.
-
Racemization: These reactions interconvert L- and D-amino acids. The mechanism involves the abstraction of the α-proton by an active site base to form the planar quinonoid intermediate. Reprotonation can then occur from the opposite face of the plane, resulting in the inversion of stereochemistry. Alanine racemase, an essential enzyme for bacterial cell wall synthesis, operates via this mechanism.
-
β-Elimination and Substitution: These reactions involve cleavage of a bond at the β-carbon. In a β-elimination, abstraction of the α-proton is followed by the elimination of a leaving group from the β-carbon, forming an aminoacrylate intermediate. An example is the reaction catalyzed by serine dehydratase. In a β-substitution reaction, this elimination is followed by the nucleophilic attack of a different group at the β-carbon.
-
γ-Elimination and Substitution: More complex reactions can occur at the γ-carbon, where PLP acts as an electron sink for two separate proton abstraction events.
Quantitative Analysis of PLP-Dependent Enzymes
The efficiency and substrate specificity of PLP-dependent enzymes are described by their steady-state kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (k_cat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, providing an inverse measure of the substrate's binding affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second at saturation. The ratio k_cat/Kₘ is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Organism | Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.70 ± 0.05 | 1.63 ± 0.03 | 2,328 |
| Tyrosine Phenol-lyase | Morganella morganii | L-Tyrosine | 0.27 | 2.6 (156.9 min⁻¹) | 9,630 |
| Aromatic L-Amino Acid Decarboxylase | Rat Brain | L-DOPA | 0.04 | N/A | N/A |
| Aromatic L-Amino Acid Decarboxylase | Rat Brain | 5-HTP | 0.02 | N/A | N/A |
| Phosphoserine Aminotransferase | Eubacterium rectale | L-Phosphoserine | N/A | N/A | 1.1 x 10⁵ |
| Aromatic Aminotransferase | Porphyromonas gingivalis | L-Phenylalanine | N/A | N/A | 2.4 x 10⁵ |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer). Data sourced from multiple studies for illustrative purposes.
Key Experimental Protocols
The study of PLP-dependent enzymes relies on a variety of robust assay methodologies designed to quantify their specific catalytic activities.
Protocol 1: Spectrophotometric Assay for Aspartate Aminotransferase (AST)
This is a continuous, coupled-enzyme assay that measures AST activity by monitoring the decrease in NADH absorbance at 340 nm.
-
Principle: AST transfers an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The oxaloacetate is then immediately reduced to malate by an excess of malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH oxidation is directly proportional to the AST activity.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing PLP (e.g., 0.1 mM).
-
L-Aspartate solution.
-
α-Ketoglutarate solution.
-
NADH solution.
-
Malate Dehydrogenase (MDH) enzyme solution.
-
Sample (e.g., purified enzyme, cell lysate, serum).
-
-
Procedure:
-
Prepare a working reagent mix containing assay buffer, L-aspartate, NADH, and MDH. Pre-warm to 37°C.
-
Pipette the sample into a 96-well plate or cuvette.
-
Initiate the reaction by adding the working reagent mix and α-ketoglutarate.
-
Immediately place the plate/cuvette in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over a period of 5 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of change in absorbance (ΔOD₃₄₀/min). The AST activity is calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).
-
Protocol 2: HPLC-Based Assay for Alanine Racemase
This endpoint assay quantifies the conversion of an L-amino acid to its D-enantiomer (or vice-versa) using chiral chromatography.
-
Principle: The enzyme reaction is allowed to proceed for a fixed time and is then quenched. The amino acids in the mixture are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which imparts a strong UV chromophore and a chiral center, allowing for the separation and quantification of the L- and D-enantiomers using reverse-phase HPLC.
-
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4) with 20 µM PLP.
-
L-Alanine (or D-Alanine) substrate solution.
-
Quenching solution (e.g., 2 M HCl).
-
Neutralization solution (e.g., 2 M NaOH).
-
Derivatization solution: 1 M NaHCO₃ and 0.5% Marfey's reagent in acetone.
-
HPLC mobile phase.
-
-
Procedure:
-
Pre-incubate the substrate solution in buffer at 37°C.
-
Initiate the reaction by adding a defined amount of purified alanine racemase.
-
Incubate for a precise time (e.g., 1-10 minutes), ensuring less than 10% substrate conversion to stay within the initial velocity range.
-
Quench the reaction by adding HCl.
-
Neutralize the sample with NaOH.
-
Transfer an aliquot to a new tube and add NaHCO₃ followed by Marfey's reagent.
-
Incubate at 40°C for 1 hour to complete derivatization.
-
Analyze the sample by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 340 nm).
-
Quantify the product peak area by comparing it to a standard curve of derivatized D- and L-alanine.
-
Roles in Key Metabolic Pathways
PLP-dependent enzymes are indispensable hubs in metabolism, connecting pathways and synthesizing vital biomolecules.
Tryptophan Metabolism: Serotonin and Kynurenine Pathways
Tryptophan is an essential amino acid whose metabolism is heavily reliant on PLP-dependent enzymes.
-
Serotonin Synthesis: In a critical pathway for neurobiology, tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP). The PLP-dependent enzyme Aromatic L-amino acid decarboxylase (AADC) then catalyzes the decarboxylation of 5-HTP to produce the neurotransmitter serotonin (5-hydroxytryptamine).
-
Kynurenine Pathway: The major catabolic route for tryptophan is the kynurenine pathway. The PLP-dependent enzyme kynureninase is a key player, catalyzing the cleavage of kynurenine into anthranilic acid and alanine, or 3-hydroxykynurenine into 3-hydroxyanthranilic acid. This pathway is crucial for producing NAD⁺ from tryptophan.
Cysteine Biosynthesis via the Transsulfuration Pathway
In mammals, the synthesis of the non-essential amino acid cysteine occurs via the transsulfuration pathway, which utilizes the essential amino acid methionine as the sulfur donor. This pathway critically depends on two PLP-dependent enzymes.
-
Cystathionine β-synthase (CBS): This PLP-dependent enzyme catalyzes the condensation of serine and homocysteine (derived from methionine) to form cystathionine.
-
Cystathionine γ-lyase (CGL): A second PLP-dependent enzyme then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
This pathway not only synthesizes cysteine for protein and glutathione synthesis but also plays a vital role in regulating homocysteine levels, which is a critical factor in cardiovascular health.
Conclusion and Outlook
The study of pyridoxal 5'-phosphate dependent enzymes remains a vibrant and critical area of biochemical research. Their central role in amino acid metabolism makes them attractive targets for the development of novel therapeutics, including antimicrobial agents (e.g., targeting alanine racemase) and treatments for metabolic and neurological disorders. The detailed understanding of their reaction mechanisms, kinetics, and structure continues to empower protein engineering efforts aimed at creating novel biocatalysts for the synthesis of non-canonical amino acids and other valuable chemicals. The methodologies and pathways detailed in this guide provide a foundational framework for researchers and drug developers to explore and exploit the vast catalytic potential of this remarkable class of enzymes.
References
- 1. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 2. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate Aminotransferase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
The Crossroads of Metabolism: A Technical Guide to the Role of Vitamin B6 in Amino Acid Metabolism
Abstract
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), serves as an indispensable coenzyme in a vast array of enzymatic reactions, holding a central position in the intricate network of amino acid metabolism. Its versatility stems from its ability to form a Schiff base with the α-amino group of amino acids, thereby facilitating a variety of transformations critical for cellular function. This technical guide provides an in-depth exploration of the pivotal role of PLP in key amino acid metabolic pathways, including transamination, decarboxylation, and transsulfuration. We present a compilation of quantitative data on the kinetics of PLP-dependent enzymes and the impact of this compound status on plasma amino acid profiles. Furthermore, this guide offers detailed experimental protocols for the assessment of this compound status and the activity of its dependent enzymes, alongside visualizations of key metabolic and experimental workflows to support researchers and drug development professionals in this field.
Introduction: The Chemical Versatility of Pyridoxal 5'-Phosphate
This compound encompasses a group of six interconvertible compounds: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphorylated forms. The most crucial of these is pyridoxal 5'-phosphate (PLP), the active coenzyme form.[1] The chemical reactivity of PLP is centered around its aldehyde group, which readily forms a covalent Schiff base (internal aldimine) with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[2] Upon substrate binding, the amino acid's α-amino group displaces the lysine's amino group in a transimination reaction, forming a new Schiff base (external aldimine) with the amino acid substrate. This binding positions the amino acid for a variety of catalytic reactions, with the pyridine ring of PLP acting as an "electron sink" to stabilize reaction intermediates.[3]
Core Biochemical Reactions Catalyzed by PLP
PLP is a coenzyme for over 140 enzymatic reactions, the majority of which are involved in amino acid metabolism.[4] The key reaction types include:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a cornerstone of amino acid synthesis and degradation.
-
Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters and other biogenic amines.[2]
-
Transsulfuration: A pathway that converts homocysteine to cysteine, crucial for sulfur metabolism and the synthesis of glutathione.
-
Racemization: The interconversion of L- and D-amino acids.
-
β-elimination and γ-elimination/replacement reactions: Involved in the metabolism of several amino acids.
Quantitative Data on PLP-Dependent Enzymes and Metabolites
The efficiency of PLP-dependent enzymes and the metabolic consequences of this compound deficiency can be understood through quantitative analysis of enzyme kinetics and metabolite concentrations.
Kinetic Parameters of Key PLP-Dependent Enzymes
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. Below is a summary of kinetic parameters for several key PLP-dependent enzymes.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg or as noted) | Organism/Tissue | Reference |
| Alanine Aminotransferase (ALT) | L-Alanine | 10.12 | 0.48 mM/min | Human (in vitro) | |
| 2-Oxoglutarate | 0.202 - 0.299 | - | Human Erythrocyte | ||
| Aspartate Aminotransferase (AST) | - | - | - | Human Serum | |
| Cystathionine β-Synthase (CBS) | - | - | - | Yeast | |
| Glutamate Decarboxylase (GAD) | L-Glutamate | - | - | E. coli |
Note: Kinetic parameters can vary significantly based on the specific isoform of the enzyme, the organism, and the experimental conditions.
Impact of this compound Status on Plasma Amino Acid Concentrations
This compound deficiency leads to characteristic alterations in the plasma amino acid profile, reflecting the impairment of PLP-dependent enzymatic reactions.
| Amino Acid | Effect of B6 Deficiency | Species | Reference |
| Serine | Decreased | Rat | |
| Glycine | Increased (relative to Serine) | Rat | |
| Alanine | Decreased | Rat | |
| Asparagine | Decreased | Rat | |
| Glutamic Acid | Decreased (with supplementation) | Human | |
| Cysteine | Increased (with supplementation) | Human | |
| α-Amino-N-butyric acid | Increased (with supplementation) | Human | |
| Arginine | Increased (with supplementation) | Human |
Note: Changes in amino acid concentrations can be influenced by the severity and duration of the deficiency, as well as dietary protein intake.
Key Metabolic Pathways Involving this compound
Transamination: The Hub of Amino Acid Metabolism
Transamination reactions, catalyzed by aminotransferases, are central to the synthesis of non-essential amino acids and the funneling of amino acid nitrogen into the urea cycle. PLP acts as a temporary carrier of the amino group.
Caption: General mechanism of PLP-dependent transamination.
The Transsulfuration Pathway: Cysteine and Homocysteine Metabolism
The transsulfuration pathway is the primary route for the synthesis of cysteine from methionine in mammals. It involves two key PLP-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).
Caption: The transsulfuration pathway.
Neurotransmitter Synthesis: A Critical Role for Decarboxylases
PLP-dependent aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of several important neurotransmitters, including dopamine, serotonin, norepinephrine, and epinephrine. Glutamate decarboxylase (GAD), another PLP-dependent enzyme, catalyzes the formation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.
Caption: PLP-dependent neurotransmitter synthesis pathways.
Experimental Protocols
Accurate assessment of this compound status and the activity of PLP-dependent enzymes is crucial for research and clinical diagnostics.
Measurement of Plasma PLP by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for quantifying PLP in plasma.
Principle: Plasma proteins are precipitated, and the supernatant containing PLP is derivatized with a fluorescent agent (e.g., semicarbazide) to enhance detection. The derivatized PLP is then separated by reverse-phase HPLC and quantified by fluorescence detection.
Materials:
-
Trichloroacetic acid (TCA) solution
-
Semicarbazide solution
-
PLP standard solutions
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (mobile phase)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of cold 10% TCA to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 50 µL of semicarbazide solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
Elute with an isocratic mobile phase (e.g., phosphate buffer:acetonitrile, 95:5 v/v) at a flow rate of 1.0 mL/min.
-
Detect the PLP-semicarbazone derivative using a fluorescence detector (e.g., excitation at 358 nm, emission at 458 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of PLP standard.
-
Calculate the PLP concentration in the plasma sample by comparing its peak area to the standard curve.
-
Erythrocyte Transaminase Activity Assay
This functional assay assesses this compound status by measuring the activity of erythrocyte alanine aminotransferase (EALT) or aspartate aminotransferase (EAST) with and without the addition of exogenous PLP. A high activation coefficient (activity with PLP / activity without PLP) indicates a deficiency in endogenous PLP.
Principle: The transaminase activity is measured by a coupled enzymatic reaction where the product of the transamination reaction (pyruvate for ALT, oxaloacetate for AST) is used in a subsequent reaction that results in the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Packed erythrocytes (hemolysate)
-
Reaction buffer (e.g., Tris-HCl)
-
Substrates (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST)
-
PLP solution
-
Coupling enzyme (lactate dehydrogenase for ALT; malate dehydrogenase for AST)
-
NADH solution
-
Spectrophotometer
Procedure:
-
Hemolysate Preparation:
-
Wash erythrocytes with saline and lyse with deionized water.
-
Centrifuge to remove cell debris.
-
-
Assay:
-
Prepare two sets of reaction mixtures for each sample: one with and one without the addition of PLP.
-
To a cuvette, add the reaction buffer, substrates, NADH, and coupling enzyme.
-
Add the hemolysate to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the enzyme activity in Units/L.
-
Calculate the activation coefficient (AC) = (Activity with PLP) / (Activity without PLP).
-
Induction of this compound Deficiency in Rodent Models
A common method to induce this compound deficiency in rats for research purposes involves feeding a specially formulated diet.
Protocol:
-
Diet Formulation:
-
Prepare a purified diet containing all essential nutrients except this compound. The protein source should be vitamin-free casein.
-
A control diet is prepared with the same composition but supplemented with a known amount of pyridoxine HCl (e.g., 7 mg/kg diet).
-
-
Animal Husbandry:
-
House rats in individual cages to monitor food intake.
-
Provide the this compound-deficient or control diet and deionized water ad libitum.
-
-
Duration:
-
Feed the diets for a period of 4-8 weeks to induce a deficient state.
-
-
Verification of Deficiency:
-
Monitor for signs of deficiency such as reduced growth rate and dermatitis.
-
Confirm the deficiency by measuring plasma PLP levels and/or erythrocyte transaminase activity as described in the protocols above.
-
Caption: Experimental workflow for studying this compound deficiency.
Implications for Research and Drug Development
A thorough understanding of the role of this compound in amino acid metabolism is critical for several areas of research and therapeutic development:
-
Nutritional Science: Defining optimal this compound intake and understanding the metabolic consequences of deficiency and supplementation.
-
Clinical Diagnostics: Developing and refining biomarkers for assessing this compound status.
-
Drug Development:
-
Targeting PLP-dependent enzymes: Many PLP-dependent enzymes are potential drug targets for various diseases, including neurological disorders and cancer.
-
Drug-Nutrient Interactions: Some drugs can interfere with this compound metabolism, leading to a functional deficiency. Understanding these interactions is crucial for patient management.
-
Conclusion
Pyridoxal 5'-phosphate is a coenzyme of paramount importance, sitting at the heart of amino acid metabolism. Its involvement in a wide range of critical biochemical reactions underscores the significance of maintaining adequate this compound status. For researchers and drug development professionals, a deep understanding of the mechanisms of PLP-dependent enzymes, the quantitative effects of this compound on metabolic profiles, and the methodologies to study these processes is essential for advancing our knowledge in nutrition, disease pathogenesis, and therapeutic intervention. This guide provides a foundational resource to support these endeavors.
References
Neurological Consequences of Vitamin B6 Deficiency: A Technical Guide for Researchers
Abstract
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions in the human body, a significant number of which are critical for neurological function.[1] Deficiency in this vital nutrient can lead to a spectrum of neurological disorders, including peripheral neuropathy, seizures, cognitive impairment, and mood disturbances.[2][3][4] This technical guide provides an in-depth overview of the neurological consequences of this compound deficiency, focusing on the underlying molecular mechanisms, key signaling pathways, and established experimental models. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visualizations of key pathways and workflows to facilitate a comprehensive understanding of this critical area of research.
Introduction: The Central Role of this compound in the Nervous System
This compound is a water-soluble vitamin that encompasses a group of six interconvertible compounds: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters.[1] The phosphorylated forms are converted to pyridoxal 5'-phosphate (PLP) by the enzyme pyridoxine-5'-phosphate oxidase (PNPO). PLP's central role in the nervous system stems from its function as a cofactor in the synthesis of several key neurotransmitters, including γ-aminobutyric acid (GABA), serotonin, dopamine, and norepinephrine. It is also indispensable for amino acid metabolism, the synthesis of sphingolipids essential for the myelin sheath, and the regulation of homocysteine levels.
A deficiency in this compound can arise from inadequate dietary intake, malabsorptive conditions, alcoholism, or interactions with certain medications. The neurological manifestations of this deficiency are diverse and can be severe, underscoring the importance of understanding its pathophysiology for the development of effective therapeutic strategies.
Molecular Mechanisms and Key Signaling Pathways
The neurological symptoms of this compound deficiency are a direct consequence of the impairment of PLP-dependent enzymatic reactions. The most critically affected pathways are those involved in neurotransmitter synthesis and metabolism.
Disruption of GABAergic Signaling
The most profound neurological consequence of this compound deficiency is the impairment of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synthesis from glutamate is catalyzed by the PLP-dependent enzyme glutamic acid decarboxylase (GAD). A lack of sufficient PLP leads to reduced GAD activity, resulting in decreased GABA levels. This disruption of the excitatory/inhibitory balance in the brain lowers the seizure threshold and can lead to neuronal hyperexcitability, manifesting as irritability, and in severe cases, seizures and epileptic encephalopathy.
Hyperactivation of the Noradrenergic System
Recent preclinical studies have revealed that this compound deficiency can lead to the hyperactivation of the noradrenergic system. Animal models of this compound deficiency exhibit increased levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of noradrenaline, in the brain, indicating enhanced noradrenaline turnover. This is accompanied by increased noradrenaline release in the prefrontal cortex and striatum. The precise mechanism is still under investigation, but this noradrenergic hyperactivity has been linked to social deficits and cognitive impairment observed in these models.
Quantitative Data from Preclinical Studies
The following table summarizes quantitative findings from key preclinical studies on the neurological consequences of this compound deficiency.
| Parameter | Animal Model | Brain Region/Tissue | Magnitude of Change in Deficient Group | Reference |
| GABA Concentration | Rat | Hippocampus | 25-40% decrease | |
| GAD67 Protein Expression | Rat | Hippocampus | 30-50% decrease | |
| Plasma this compound Level | Mouse | Plasma | Decreased to 3% of control | |
| Noradrenaline Metabolite (MHPG) | Mouse | Brain | Marked increase | |
| Serum Pyridoxal Concentration | Rat | Serum | Drop from 115 mg/L to 39.5 mg/L | |
| Nerve Fiber Density | Rat | Tarsal Tunnel Nerve | Decreased (p < 0.001) | |
| Axon-to-Myelin Ratio | Rat | Tarsal Tunnel Nerve | Increased (p < 0.003) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound deficiency.
Induction of this compound Deficiency in Rodents
A common method to induce this compound deficiency is through a specialized diet.
-
Animal Model: C57BL/6J mice or Sprague-Dawley rats are frequently used.
-
Diet Composition:
-
Control Diet: A standard rodent chow or a purified diet (e.g., AIN-93G) containing a sufficient amount of this compound, typically 6-7 mg of pyridoxine HCl per kg of diet.
-
Deficient Diet: An identical purified diet but with pyridoxine HCl omitted or provided at a significantly reduced level (e.g., 0-1 mg/kg of diet).
-
-
Duration: The duration of the diet can range from 4 to 12 weeks, depending on the age of the animals and the severity of the deficiency to be induced.
-
Monitoring: Body weight and food intake should be monitored regularly. Plasma PLP levels should be measured at the end of the study to confirm the deficiency status.
Measurement of this compound Vitamers by HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard method for quantifying PLP and other B6 vitamers in biological samples.
-
Sample Preparation (Brain Tissue):
-
Homogenize brain tissue in a suitable buffer (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization (Pre-column): Some methods utilize pre-column derivatization with reagents like semicarbazide to enhance the fluorescence of the vitamers.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two buffers, such as a phosphate or acetate buffer at a specific pH and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection: A fluorescence detector is used with specific excitation and emission wavelengths for the B6 vitamers.
-
Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.
Glutamic Acid Decarboxylase (GAD) Activity Assay
GAD activity can be measured using various methods, including fluorometric and colorimetric assays.
-
Fluorometric Assay:
-
Prepare brain tissue homogenates in an appropriate assay buffer.
-
The assay mixture typically contains the sample, a fluorogenic probe, and other necessary cofactors.
-
The reaction is initiated by the addition of the substrate, glutamate.
-
The increase in fluorescence is monitored over time at specific excitation and emission wavelengths (e.g., 495 nm excitation and 540 nm emission).
-
Enzyme activity is expressed as the change in fluorescence per minute per milligram of protein.
-
-
Colorimetric Assay:
-
This assay is based on the pH change that occurs during the decarboxylation of glutamate.
-
The reaction mixture includes the sample, a pH indicator (e.g., bromocresol green), and glutamate in a buffered solution.
-
The change in absorbance at a specific wavelength (e.g., 620 nm) is measured over time using a microplate reader.
-
Activity is calculated based on the rate of absorbance change.
-
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the sampling of extracellular neurotransmitters in specific brain regions of awake, freely moving animals.
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.
-
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Collect the dialysate fractions at regular intervals (e.g., every 10-20 minutes).
-
-
Analysis:
-
Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or fluorescence detection, or by mass spectrometry.
-
Experimental and Logical Workflows
Visualizing the experimental and logical flow of research in this area can aid in study design and interpretation.
Conclusion and Future Directions
The neurological consequences of this compound deficiency are significant and multifaceted, primarily stemming from the central role of PLP in neurotransmitter synthesis. The disruption of GABAergic and noradrenergic signaling pathways are key contributors to the observed clinical and preclinical phenotypes. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound deficiency and to explore potential therapeutic interventions.
Future research should focus on elucidating the precise molecular links between PLP deficiency and the hyperactivation of the noradrenergic system. Furthermore, the development of more sensitive and specific biomarkers for early detection of this compound deficiency is crucial for preventing irreversible neurological damage. For drug development professionals, understanding the impact of compounds on this compound metabolism is essential to avoid iatrogenic deficiencies and to potentially leverage modulation of B6-dependent pathways for therapeutic benefit in neurological disorders.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 4. Functional evaluation of peripheral nerve regeneration in the rat: walking track analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Vitamin B6 in Immune System Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin B6, a vital micronutrient, plays a multifaceted and indispensable role in the proper functioning of the immune system. Its influence extends across both the innate and adaptive immune responses, modulating immune cell proliferation, maturation, and function. The active form of this compound, pyridoxal 5'-phosphate (PLP), acts as a critical coenzyme in numerous metabolic pathways that are essential for immune cell activities. This technical guide provides a comprehensive overview of the impact of this compound on immunity, detailing its effects on various immune cells, cytokine production, and the underlying molecular signaling pathways. Furthermore, this document outlines key experimental protocols for investigating the immunomodulatory effects of this compound and presents quantitative data from seminal studies in clearly structured tables to facilitate comparison and further research.
Introduction
The intricate network of the immune system relies on a delicate balance of cellular and molecular components to effectively defend against pathogens while maintaining self-tolerance. Nutritional status is a critical determinant of immune competence, and deficiencies in essential micronutrients can lead to significant impairments in immune function.[1] this compound, a water-soluble vitamin encompassing a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine, is a key player in maintaining a robust immune response.[2] Its active form, pyridoxal 5'-phosphate (PLP), is a cofactor for over 150 enzymatic reactions, many of which are central to amino acid metabolism, nucleic acid synthesis, and immune cell signaling.[2][3]
This guide delves into the detailed mechanisms through which this compound impacts the immune system, providing a valuable resource for researchers and professionals in the fields of immunology, nutrition, and drug development.
Impact of this compound on Immune Cell Populations and Functions
This compound is essential for the development, maintenance, and function of various immune cells. Its deficiency has been shown to adversely affect both the cell-mediated and humoral branches of the adaptive immune system, as well as components of the innate immune response.
Lymphocytes
Lymphocytes, including T cells and B cells, are the cornerstones of the adaptive immune response. This compound is crucial for their proliferation, differentiation, and maturation.[1]
-
T Cells: this compound deficiency has been demonstrated to reduce the total number and percentage of lymphocytes, particularly T cells. This can lead to impaired cell-mediated immunity. Studies in elderly individuals have shown that this compound depletion significantly decreases mitogenic responses of peripheral blood lymphocytes to T-cell mitogens. Conversely, supplementation with this compound has been shown to increase the percentages of T-helper (CD4+) cells. This compound is also essential for the production of interleukin-2 (IL-2), a key cytokine for T cell proliferation. Inadequate this compound levels can suppress a Th1-mediated response and promote a Th2-dominant cytokine profile.
-
B Cells: While the direct impact on B cell numbers is less clear, this compound deficiency indirectly impairs humoral immunity by affecting antibody production. This is likely due to the essential role of PLP in the synthesis of amino acids, the building blocks of antibodies.
Natural Killer (NK) Cells
Natural killer (NK) cells are a component of the innate immune system that play a critical role in eliminating virally infected cells and tumor cells. Some studies have suggested that this compound deficiency does not significantly affect NK cell activity in mice. However, other research indicates that this compound is required for the intracellular glycogen breakdown that provides a critical energy source for NK cell activation, and its deficiency can hamper the antitumor functions of NK cells.
Neutrophils
Neutrophils are phagocytic cells of the innate immune system that form the first line of defense against bacterial and fungal infections. This compound supplementation has been shown to increase the synthesis of most neutrophil proteins and decrease their degradation rates, suggesting a role in maintaining neutrophil function and turnover.
Quantitative Data on the Impact of this compound on Immune Parameters
The following tables summarize quantitative data from various studies investigating the effects of this compound status on key immunological markers.
Table 1: Effect of this compound Status on Lymphocyte Populations
| Study Population | This compound Status | Parameter | Result | Reference |
| Elderly Adults | Depletion (≤20 d) | Total Lymphocytes | Significantly decreased percentage and total number | |
| Elderly Adults | Repletion (1.90-2.88 mg/d) | Total Lymphocytes | Returned to baseline values | |
| Elderly Persons | Supplementation (50 mg/d for 1-2 mo) | % T3+ cells | Significantly increased | |
| Elderly Persons | Supplementation (50 mg/d for 1-2 mo) | % T4+ cells | Significantly increased | |
| Critically Ill Patients | Supplementation (100 mg/d for 14 d) | Total Lymphocyte Count | Significantly increased | |
| Critically Ill Patients | Supplementation (100 mg/d for 14 d) | T-helper (CD4) cells | Significantly increased numbers | |
| Critically Ill Patients | Supplementation (100 mg/d for 14 d) | T-suppressor (CD8) cells | Significantly increased numbers |
Table 2: Effect of this compound Status on Lymphocyte Proliferation
| Study Population | This compound Status | Mitogen | Result | Reference |
| Elderly Adults | Depletion (≤20 d) | T- and B-cell mitogens | Significantly decreased mitogenic responses | |
| Elderly Adults | Repletion (1.90-2.88 mg/d) | T- and B-cell mitogens | Returned to baseline values | |
| Young Women | Increased intake (1.5 to 2.1 mg/d) | Phytohemagglutinin (PHA) | 35% increase in proliferation (P ≤ 0.05) | |
| Elderly Persons | Supplementation (50 mg/d for 1-2 mo) | PHA, Pokeweed mitogen, S. aureus | Significantly increased proliferation |
Table 3: Effect of this compound Status on Cytokine Production
| Study Population/Model | This compound Status | Cytokine | Result | Reference |
| Elderly Adults | Depletion (≤20 d) | Interleukin-2 (IL-2) | Significantly decreased production | |
| Mice | Deficiency | IL-2 | Decreased after ConA stimulation | |
| Mice | Deficiency | Interleukin-4 (IL-4) | Increased after ConA stimulation | |
| Mice | Deficiency | Interferon-γ (IFN-γ) | No influence after ConA stimulation | |
| Patients with Rheumatoid Arthritis | Supplementation (100 mg/d for 12 wks) | Interleukin-6 (IL-6) | Significantly decreased plasma levels | |
| Patients with Rheumatoid Arthritis | Supplementation (100 mg/d for 12 wks) | Tumor Necrosis Factor-α (TNF-α) | Significantly decreased plasma levels | |
| Mice (LPS-stimulated macrophages) | Supplementation (PL and PLP) | IL-6 and TNF-α | Suppressed production |
Molecular Mechanisms and Signaling Pathways
This compound exerts its immunomodulatory effects through its involvement in critical signaling pathways that regulate inflammation and immune responses.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that pyridoxal (PL) and pyridoxal 5'-phosphate (PLP) can suppress the activation of the NLRP3 inflammasome. This inhibition occurs at both the priming step (Signal 1), by suppressing the expression of cytokine genes, and the activation step (Signal 2), by abolishing NLRP3-dependent caspase-1 processing.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The activation of NF-κB is a key step in the inflammatory response. This compound, in the form of pyridoxal, has been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). This inhibition is achieved by suppressing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
References
- 1. This compound and immune competence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, this compound, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Vitamin B6 in Single-Carbon Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is a critical coenzyme for over 140 enzymatic reactions, playing a central role in amino acid metabolism.[1][2] Its function as an electrophilic catalyst, or "electron sink," is indispensable for a series of reactions that underpin single-carbon (1C) metabolism.[2][3][4] This network of pathways is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and the universal methyl donor S-adenosylmethionine (SAM), thereby impacting DNA synthesis, methylation, and cellular redox homeostasis. This guide provides an in-depth examination of the core PLP-dependent enzymes that govern 1C metabolic flux, presents quantitative data on enzyme kinetics and the metabolic consequences of this compound deficiency, details relevant experimental protocols, and illustrates key pathways and workflows.
Pyridoxal 5'-Phosphate (PLP): The Catalytic Core
PLP's versatility stems from its ability to form a Schiff base linkage with the ε-amino group of a lysine residue in the enzyme's active site. This internal aldimine is then replaced by the α-amino group of an amino acid substrate, forming an external aldimine. The pyridine ring of PLP acts as an electron sink, stabilizing carbanionic intermediates that would otherwise be highly unstable. This stabilization facilitates the cleavage of any of the four bonds around the α-carbon of the amino acid, enabling reactions such as transamination, decarboxylation, racemization, and, critically for 1C metabolism, retro-aldol cleavage and β-replacement reactions.
Key PLP-Dependent Enzymes in Single-Carbon Metabolism
This compound is essential for the function of several key enzymes that bridge the folate cycle, the methionine cycle, and the transsulfuration pathway.
Serine Hydroxymethyltransferase (SHMT)
SHMT is a pivotal enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction represents the primary source of one-carbon units for various biosynthetic pathways.
-
Mechanism: PLP bound to SHMT forms an external aldimine with serine. The pyridine ring facilitates the cleavage of the Cα-Cβ bond in a retro-aldol reaction, releasing the hydroxymethyl group as formaldehyde. This one-carbon unit is then captured by THF to form 5,10-CH₂-THF.
-
Isoforms and Regulation: Humans express cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which have distinct roles. PLP binding is known to induce a dimer-to-tetramer transition in SHMT2, which may be a mechanism for regulating its activity and interaction with other proteins in response to this compound availability. Studies have shown that cytosolic SHMT1 is more sensitive to reduced this compound levels than its mitochondrial counterpart.
Glycine Cleavage System (GCS)
The GCS is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine to CO₂, NH₃, and a one-carbon unit in the form of 5,10-CH₂-THF. The P-protein component of this complex is a PLP-dependent glycine decarboxylase. The GCS is a significant source of one-carbon units, particularly in tissues with high glycine turnover. This compound restriction can lead to increased plasma glycine concentrations, suggesting reduced GCS and SHMT activity.
Cystathionine β-Synthase (CBS)
CBS occupies a critical regulatory node, catalyzing the first committed step in the transsulfuration pathway. This PLP-dependent enzyme condenses homocysteine, a key metabolite at the intersection of the methionine and folate cycles, with serine to form cystathionine.
-
Function: The CBS reaction irreversibly diverts homocysteine away from remethylation to methionine and towards the synthesis of cysteine and glutathione. This is crucial for regulating homocysteine levels and for providing the cysteine necessary for protein and antioxidant synthesis.
-
Regulation: CBS activity is allosterically activated by SAM. When methionine (and thus SAM) levels are high, CBS is activated to clear homocysteine via transsulfuration. This compound deficiency can impair CBS function, contributing to disruptions in sulfur amino acid metabolism.
Cystathionine γ-Lyase (CGL)
Also known as cystathionase, CGL is the second PLP-dependent enzyme in the transsulfuration pathway. It catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. CGL appears to be more susceptible to this compound deficiency than CBS. Reduced CGL activity is a primary cause of elevated plasma cystathionine levels observed during B6 insufficiency.
Quantitative Data and Metabolic Impact
This compound status directly impacts enzyme activity and metabolite concentrations within the single-carbon network. The following tables summarize key quantitative data from the literature.
Table 1: Representative Enzyme Kinetic Parameters for PLP-Dependent Enzymes
| Enzyme | Organism/Isoform | Substrate | K_m (mM) | k_cat (s⁻¹) | V_max (U/mg) | Reference |
|---|---|---|---|---|---|---|
| SHMT | P. vivax | L-Serine | 0.26 ± 0.04 | 1.09 ± 0.05 | - | |
| P. vivax | THF | 0.11 ± 0.01 | 1.09 ± 0.05 | - | ||
| P. taiwanensis | Phenylserine | 23.26 | 186 | 242 | ||
| CBS | Yeast | L-Serine | 1.2 | - | - | |
| Yeast | L-Homocysteine | 2.0 (K_i) | - | - | ||
| Human (truncated) | L-Serine | 3.1 ± 0.4 | - | 10 |
| | Human (truncated) | Cysteamine | 18 ± 2 | - | 10 | |
Table 2: Effects of this compound Restriction on Metabolite Concentrations
| Metabolite | Condition | Fold Change / % Change | Observation | Reference |
|---|---|---|---|---|
| Glycine | Human plasma, marginal B6 deficiency | Increased | Consistent elevation due to reduced GCS/SHMT activity. | |
| Cystathionine | Human plasma, marginal B6 deficiency | Increased | Consistent elevation due to reduced CGL activity. | |
| SHMT Activity | Human lymphocytes, mild B6 deficiency | ↓ 40% | Direct impact on a key 1C-generating enzyme. | |
| Betaine | HepG2 cells, B6 deficient medium | >200% Increase | Indicates alterations in alternative methylation pathways. | |
| Creatine | HepG2 cells, B6 deficient medium | >60% Decrease | Unexpected secondary effect on creatine metabolism. |
| 5,10-Methenyl-THF | HepG2 cells, B6 deficient medium | >60% Decrease | Reduced availability of one-carbon units. | |
Signaling Pathways and Experimental Workflows
Visualizing the intricate connections within 1C metabolism and the workflows used to study them is essential for a comprehensive understanding.
Caption: PLP-dependent enzymes in one-carbon metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted metabolomics and mathematical modeling demonstrate that vitamin B-6 restriction alters one-carbon metabolism in cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Effects on One-Carbon Metabolism - Jesse Gregory [grantome.com]
The Pivotal Role of Pyridoxal 5'-Phosphate in Decarboxylase Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as one of nature's most versatile cofactors, participating in a vast array of enzymatic reactions essential for life. Its unique chemical reactivity, centered around the aldehyde group and a conjugated pyridine ring, allows it to facilitate transformations of amino acids, including transamination, elimination, racemization, and, critically, decarboxylation. This guide provides an in-depth examination of PLP's role as an indispensable cofactor for decarboxylases, enzymes that catalyze the removal of a carboxyl group from an amino acid, yielding a primary amine and carbon dioxide. These reactions are fundamental to numerous metabolic pathways, including the synthesis of neurotransmitters and polyamines, making PLP-dependent decarboxylases significant targets for drug development.
The Core Catalytic Mechanism: An Electron Sink System
The catalytic prowess of PLP in decarboxylation reactions stems from its ability to act as an "electron sink," stabilizing the carbanionic intermediate that forms upon cleavage of the Cα-COO⁻ bond—a reaction that is energetically unfavorable without catalysis.[1][2] The general mechanism proceeds through several key steps, beginning with the formation of a covalent bond between PLP and the enzyme.
-
Internal Aldimine Formation: In the enzyme's resting state, the aldehyde group of PLP is covalently linked to the ε-amino group of a conserved lysine residue in the active site, forming an internal aldimine, also known as a Schiff base.[3][4] This initial linkage primes the cofactor for reaction.
-
Transaldimination: Upon binding of the amino acid substrate, the substrate's α-amino group displaces the enzyme's lysine, forming a new Schiff base with PLP.[3] This new complex is termed the external aldimine. This transaldimination reaction is a common feature of many PLP-dependent enzymes.
-
Decarboxylation and Quinonoid Intermediate: The external aldimine is oriented within the active site such that the bond between the substrate's α-carbon and its carboxyl group is perpendicular to the plane of the PLP pyridine ring. This specific orientation facilitates the departure of the carboxyl group as CO₂. The resulting electron pair is delocalized into the conjugated π-system of the PLP ring, forming a stabilized carbanionic intermediate known as the quinonoid intermediate.
-
Protonation and Product Release: The quinonoid intermediate is then protonated at the Cα position by a conserved active site residue. This step is followed by a second transaldimination reaction where the active site lysine's ε-amino group attacks the Schiff base, reforming the internal aldimine and releasing the newly synthesized amine product.
Key PLP-Dependent Decarboxylases: Structure, Function, and Kinetics
PLP-dependent decarboxylases are ubiquitous and regulate critical biological pathways. The active form of these enzymes is often a homodimer, with the active site located at the interface between the monomers. Below are three prominent examples vital for human physiology and of high interest in drug development.
Glutamate Decarboxylase (GAD)
Glutamate decarboxylase (GAD, EC 4.1.1.15) catalyzes the irreversible decarboxylation of glutamate to produce γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. In humans, two isoforms, GAD65 and GAD67, are encoded by different genes and exhibit distinct regulatory and kinetic properties. GAD67 is constitutively active and responsible for basal GABA levels, while GAD65 is localized to nerve terminals and produces GABA for neurotransmission. Dysregulation of GAD activity is implicated in neurological disorders such as stiff-person syndrome.
Aromatic L-Amino Acid Decarboxylase (AADC)
Also known as DOPA decarboxylase (DDC, EC 4.1.1.28), AADC is a key enzyme in the biosynthesis of the monoamine neurotransmitters dopamine and serotonin. It catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin. AADC deficiency is a rare, severe genetic disorder characterized by a lack of these critical neurotransmitters, leading to developmental delay and movement disorders. Consequently, AADC is a major target for gene therapy and pharmacological intervention.
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC, EC 4.1.1.17) is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine). Polyamines are essential polycations involved in cell growth, proliferation, and differentiation. ODC is a highly regulated enzyme and its overexpression is strongly associated with cancer, making it a well-established target for chemotherapeutic agents like α-difluoromethylornithine (DFMO).
Quantitative Enzyme Kinetics
The efficiency of these decarboxylases can be compared through their kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second at saturation. The kcat/Kₘ ratio, or specificity constant, is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Organism/Isoform | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Glutamate Decarboxylase (GAD) | E. avium G-15 | L-Glutamate | 2.61 ± 0.11 | 14.3 ± 0.3 | 5,479 |
| Aromatic L-Amino Acid Decarboxylase (AADC) | Human (WT) | L-DOPA | 0.24 ± 0.03 | 0.00058 ± 0.00004 | 2.42 |
| Ornithine Decarboxylase (ODC) | Human (WT) | L-Ornithine | 0.038 ± 0.005 | 3.75 | 98,684 |
Note: Kinetic parameters can vary significantly based on assay conditions, pH, temperature, and purification methods. The values presented are representative examples from published literature.
Signaling and Metabolic Pathways
The products of PLP-dependent decarboxylases are crucial signaling molecules and metabolic intermediates.
-
GABAergic Neurotransmission: GAD is the sole enzyme responsible for synthesizing GABA in the brain. The "GABA shunt" is a metabolic pathway that synthesizes and conserves the supply of GABA from the Krebs cycle intermediate α-ketoglutarate.
-
Monoamine Neurotransmitter Synthesis: AADC is the final enzymatic step in the synthesis pathways for dopamine and serotonin, which are essential for motor control, mood, and cognition.
-
Polyamine Biosynthesis: ODC catalyzes the committed step in polyamine synthesis, converting ornithine to putrescine, which is the precursor for spermidine and spermine. These molecules are critical for stabilizing DNA, regulating gene expression, and promoting cell growth.
Experimental Protocols
Studying PLP-dependent decarboxylases requires robust and specific assays to measure their activity. The choice of method often depends on the specific enzyme, available equipment, and desired throughput.
General Experimental Workflow
A typical workflow for characterizing a PLP-dependent decarboxylase involves several stages, from sample preparation to kinetic analysis.
Protocol 1: Spectrophotometric Assay for Glutamate Decarboxylase (GAD)
This high-throughput colorimetric assay is based on the pH change that occurs as a proton is consumed during the decarboxylation of glutamate.
-
Principle: The GAD-catalyzed reaction consumes a proton, leading to an increase in the pH of the reaction medium. A pH indicator dye, such as bromocresol green, changes color in response to this pH shift, and the corresponding change in absorbance can be monitored over time.
-
Reagents:
-
GAD Assay Buffer: 20 mM Sodium Acetate, pH 4.8.
-
Indicator Solution: 70 µM Bromocresol Green in Assay Buffer.
-
Cofactor Solution: 10 mM Pyridoxal 5'-phosphate (PLP) in Assay Buffer.
-
Substrate Solution: 1 M L-Glutamic Acid in Assay Buffer.
-
Enzyme Sample: Purified GAD or cell/tissue extract.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing Assay Buffer, Indicator Solution, and Cofactor Solution.
-
Add the enzyme sample to each well and mix.
-
Initiate the reaction by adding the L-Glutamic Acid substrate solution.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 620 nm kinetically for 5-10 minutes.
-
The rate of change in absorbance is directly proportional to the GAD activity.
-
Protocol 2: HPLC-Based Assay for Aromatic L-Amino Acid Decarboxylase (AADC)
This method provides high specificity and sensitivity by directly measuring the product (e.g., dopamine) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Principle: The enzyme reaction is performed, then stopped, and the product is separated from the substrate and other components by reverse-phase HPLC. An electrochemical detector is used to quantify the electroactive product with high sensitivity.
-
Reagents:
-
Assay Buffer: 500 mM Sodium Phosphate, pH 7.0, containing 0.167 mM EDTA and 39 mM Dithiothreitol (DTT).
-
Cofactor Solution: 70 µM PLP.
-
Substrate Solution: 2 mM L-DOPA.
-
Stop Solution: 0.8 M Perchloric Acid.
-
Enzyme Sample: Cell lysate or purified AADC.
-
-
Procedure:
-
In a microcentrifuge tube, pre-incubate the cell lysate with PLP in the Assay Buffer for 120 minutes at 37°C.
-
Initiate the reaction by adding L-DOPA and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding ice-cold Perchloric Acid.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet precipitated proteins.
-
Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 column and an electrochemical detector.
-
Quantify the dopamine peak by comparing its area to a standard curve generated with known concentrations of dopamine.
-
Protocol 3: Radiometric Assay for Ornithine Decarboxylase (ODC)
This is a classic and highly sensitive method that measures the release of ¹⁴CO₂ from a radiolabeled substrate.
-
Principle: The enzyme is incubated with L-[1-¹⁴C]-ornithine. The decarboxylation reaction releases ¹⁴CO₂, which is trapped by a base (e.g., hyamine hydroxide or NaOH) impregnated on a filter paper disc suspended above the reaction mixture. The radioactivity on the disc is then measured by liquid scintillation counting.
-
Reagents:
-
Assay Buffer: Sodium/Potassium Phosphate buffer containing EDTA and DTT.
-
Cofactor Solution: Pyridoxal 5'-phosphate (PLP).
-
Substrate: L-[1-¹⁴C]-ornithine.
-
Stop Solution: 2 M Sulfuric Acid or Citric Acid.
-
CO₂ Trapping Agent: Filter paper soaked in hyamine hydroxide or NaOH.
-
Enzyme Sample: Cell extract or purified ODC.
-
-
Procedure:
-
Prepare the reaction mixture containing buffer, PLP, and the enzyme sample in a sealed vial.
-
Suspend a filter paper disc impregnated with the trapping agent from the vial's cap, ensuring it does not touch the liquid.
-
Initiate the reaction by injecting the L-[1-¹⁴C]-ornithine substrate through the sealed cap.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting the acid solution, which also facilitates the release of all dissolved ¹⁴CO₂ from the solution.
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the ¹⁴CO₂.
-
Remove the filter paper disc and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the ODC activity.
-
Conclusion
Pyridoxal 5'-phosphate is a masterful cofactor that enables the efficient catalysis of decarboxylation reactions that would otherwise be thermodynamically challenging. Its role as an electron sink is central to the function of a diverse family of decarboxylases that produce vital molecules for neurotransmission, cell signaling, and proliferation. A thorough understanding of the mechanism, kinetics, and regulation of these enzymes, facilitated by the robust experimental protocols detailed herein, is critical for researchers in the fields of neurobiology, oncology, and metabolic diseases, and provides a solid foundation for the rational design of novel therapeutics targeting these essential pathways.
References
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Vitamin B6 Vitamers
Introduction
Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes as a coenzyme. It exists in six inter-convertible forms, collectively known as vitamers: pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated forms, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PMP), and pyridoxamine 5'-phosphate (PMP). The biologically active form is PLP, which is a cofactor for more than 140 enzymatic reactions, primarily in amino acid metabolism. Accurate quantification of these vitamers is essential for assessing nutritional status and in various clinical and research settings. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of this compound vitamers in biological samples. This document provides detailed application notes and protocols for the analysis of this compound vitamers using reverse-phase and ion-pair HPLC with fluorescence or UV detection.
I. Chromatographic Methods for this compound Vitamer Analysis
The separation of the six this compound vitamers can be challenging due to their similar structures and polar nature. The most common HPLC approaches involve reverse-phase chromatography, often with the addition of an ion-pairing agent to improve the retention and resolution of the phosphorylated vitamers.
1. Reverse-Phase HPLC with Ion-Pairing
Ion-pair reverse-phase HPLC is a widely adopted method for the simultaneous determination of all B6 vitamers.[1][2][3] This technique involves the addition of an ion-pairing agent, such as octanesulfonic acid or hexanesulfonic acid, to the mobile phase.[1][4] The ion-pairing agent forms a neutral complex with the charged vitamer molecules, increasing their retention on a nonpolar stationary phase (e.g., C18).
2. Reverse-Phase HPLC
For the analysis of specific, less polar B6 vitamers like pyridoxine (PN) or in simpler matrices, a straightforward reverse-phase HPLC method without an ion-pairing agent can be utilized. These methods are often isocratic and employ a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile.
Detection Methods
-
Fluorescence Detection: This is the most common and sensitive method for detecting B6 vitamers due to their native fluorescence. The excitation and emission wavelengths are typically set around 328 nm and 393 nm, respectively. Derivatization, either pre-column or post-column, can be employed to enhance the fluorescence signal of certain vitamers. Post-column derivatization with reagents like sodium bisulfite or chlorite can improve the detection of PLP. Pre-column derivatization with semicarbazide has also been shown to be effective.
-
UV Detection: UV detection is a less sensitive alternative to fluorescence detection but can be used for the quantification of B6 vitamers, particularly in pharmaceutical preparations where concentrations are higher. The detection wavelength is typically set around 280 nm or 290 nm.
II. Experimental Protocols
This section provides a detailed protocol for the quantification of this compound vitamers in plasma using ion-pair reverse-phase HPLC with fluorescence detection. This method is suitable for the simultaneous analysis of PLP, PMP, PL, PM, PN, and the metabolite 4-pyridoxic acid (4-PA).
A. Materials and Reagents
-
Standards: Pyridoxal 5'-phosphate (PLP), Pyridoxamine 5'-phosphate (PMP), Pyridoxal hydrochloride (PL), Pyridoxamine dihydrochloride (PM), Pyridoxine hydrochloride (PN), 4-Pyridoxic acid (4-PA).
-
Chemicals: Perchloric acid (PCA), Potassium phosphate monobasic, 1-Octanesulfonic acid sodium salt, Triethylamine, Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium bisulfite.
-
Water: Deionized or HPLC-grade water.
-
HPLC System: An HPLC system equipped with a gradient pump, a refrigerated autosampler, a column oven, and a fluorescence detector.
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
B. Sample Preparation (Human Plasma)
-
Deproteinization: To 200 µL of plasma, add 200 µL of cold 10% (w/v) perchloric acid.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
C. HPLC Conditions
-
Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH adjusted to 2.16.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 0.5% B
-
10-25 min: 0.5% to 15% B (linear gradient)
-
25-30 min: 15% B
-
30-35 min: 15% to 0.5% B (linear gradient)
-
35-46 min: 0.5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
D. Post-Column Derivatization
-
Reagent: Prepare a solution of 1 g/L sodium bisulfite in phosphate buffer.
-
Delivery: Introduce the derivatization reagent into the column effluent using a T-fitting and a second pump at a flow rate of 0.2 mL/min.
-
Reaction: Allow the reaction to proceed in a reaction coil before the detector.
E. Fluorescence Detection
-
Excitation Wavelength: 328 nm.
-
Emission Wavelength: 393 nm.
F. Quantification
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of each B6 vitamer.
-
Analysis: Analyze the standards and samples under the same HPLC conditions.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration for each vitamer. Determine the concentration of each vitamer in the samples by interpolating their peak areas on the calibration curve.
III. Quantitative Data Summary
The following table summarizes the quantitative data for different HPLC methods for this compound vitamer analysis.
| Vitamer | Method | Linearity Range (nmol/L) | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Reference |
| PLP | Ion-Pair RP-HPLC with Fluorescence Detection | 11 - 99 | - | - | |
| 4-PA | Ion-Pair RP-HPLC with Fluorescence Detection | 8 - 60 | - | - | |
| PL | Ion-Pair RP-HPLC with Fluorescence Detection | 1 - 19 | - | - | |
| PLP | RP-HPLC with Fluorescence Detection (Semicarbazide Derivatization) | 7.7 - 300 | - | - | |
| 4-PA | RP-HPLC with Fluorescence Detection (Semicarbazide Derivatization) | 3.7 - 300 | - | - | |
| PLP | RP-HPLC with Fluorescence Detection (Chlorite Post-column Derivatization) | - | 0.3 | 0.9 | |
| 4-PA | RP-HPLC with Fluorescence Detection (Chlorite Post-column Derivatization) | - | 0.3 | 0.9 | |
| PN | RP-HPLC with UV Detection | 4.4 x 10^4 - 7.8 x 10^5 | - | - | |
| PM | RP-HPLC with Coulometric Electrochemical Detection | - | 0.28 ng/mL | - | |
| PL | RP-HPLC with Coulometric Electrochemical Detection | - | 0.36 ng/mL | - | |
| PN | RP-HPLC with Coulometric Electrochemical Detection | - | 0.43 ng/mL | - |
Note: "-" indicates that the data was not provided in the cited source.
IV. Visualizations
Caption: Experimental workflow for HPLC analysis of this compound vitamers.
Caption: Metabolic pathway of this compound interconversion.
References
- 1. Determination of this compound vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography of water-soluble vitamins. Part 3. Simultaneous determination of vitamins B1, B2, B6, B12 and C, nicotinamide and folic acid in capsule preparations by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Reversed-phase ion-pair HPLC determination of some water-soluble vitamins in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Pyridoxal 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pyridoxal 5'-Phosphate (PLP), the active form of vitamin B6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique offers high sensitivity and specificity, making it ideal for various research, clinical, and drug development applications.
Introduction
Pyridoxal 5'-phosphate is a critical coenzyme in a wide array of enzymatic reactions, including transamination, decarboxylation, and glycogenolysis. Accurate measurement of PLP in biological matrices is essential for assessing this compound status, diagnosing related metabolic disorders, and in pharmacokinetic studies of this compound supplementation.[1][2] While traditional methods like HPLC with fluorescence detection exist, they often require lengthy derivatization steps.[1] LC-MS/MS has emerged as a superior alternative, offering simplified sample preparation and shorter analysis times.[1][3]
I. Signaling Pathway Involving Pyridoxal 5'-Phosphate
PLP is a central player in amino acid metabolism, acting as a cofactor for numerous enzymes. The following diagram illustrates a simplified pathway highlighting the role of PLP.
Caption: Simplified metabolic pathway of this compound and the role of PLP.
II. Experimental Workflow for PLP Analysis
The general workflow for quantifying PLP in biological samples using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for this compound in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of plasma B6 vitamer profiles in children with inborn errors of this compound metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design in Vitamin B6 Supplementation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B6 is a water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a crucial role in over 150 enzymatic reactions, influencing amino acid, carbohydrate, and lipid metabolism, as well as neurotransmitter synthesis and immune function.[1][2] Given its widespread physiological importance, clinical trials investigating the effects of this compound supplementation are essential for understanding its therapeutic potential in various health conditions.
These application notes provide a comprehensive guide to designing and conducting clinical trials for this compound supplementation, with a focus on robust methodologies, appropriate biomarker selection, and accurate data interpretation. The included protocols offer detailed step-by-step instructions for key experimental procedures.
Clinical Trial Design Considerations
A well-designed clinical trial is paramount for obtaining reliable and interpretable results. For this compound supplementation studies, the following aspects should be carefully considered:
1.1. Study Design:
-
Randomized Controlled Trial (RCT): This is the gold standard for establishing causality.[3] Participants should be randomly assigned to receive either the this compound supplement or a placebo.
-
Blinding: Double-blinding, where neither the participants nor the investigators know who is receiving the supplement or placebo, is crucial to prevent bias.
-
Crossover vs. Parallel Design: In a parallel design, each group receives only one treatment. In a crossover design, each participant receives all treatments in a sequential order. The choice depends on the nature of the condition being studied and the potential for carryover effects.
-
Washout Period: In crossover trials and for participants who may have been taking this compound supplements prior to the study, a washout period of 20-40 days is recommended to allow for the complete clearance of this compound.[4][5]
1.2. Participant Selection:
-
Inclusion and Exclusion Criteria: These should be clearly defined to ensure a homogenous study population. Criteria may include age, sex, baseline this compound status, and the presence or absence of specific health conditions.
-
Baseline this compound Status: It is essential to assess the baseline this compound status of all participants to determine if a deficiency or insufficiency exists.
1.3. Intervention:
-
Dosage: The dosage of this compound (pyridoxine hydrochloride is commonly used) should be justified based on the study's objectives and existing literature. Doses in clinical trials have ranged from 20 mg/day to 200 mg/day or higher. The Tolerable Upper Intake Level (UL) for adults is 100 mg/day to avoid the risk of sensory neuropathy with chronic high doses.
-
Duration: The duration of the supplementation period should be sufficient to observe the desired physiological effects. This can range from a few weeks to several years.
-
Placebo: The placebo should be identical in appearance, taste, and smell to the this compound supplement.
1.4. Outcome Measures:
-
Primary and Secondary Endpoints: These should be clearly defined before the trial begins. Primary endpoints are the main outcomes of interest, while secondary endpoints are additional outcomes that will be assessed.
-
Biomarkers: A combination of direct and functional biomarkers should be used to assess changes in this compound status.
-
Clinical Outcomes: These will depend on the research question and may include measures of cardiovascular health, cognitive function, immune response, or mood.
1.5. Data Analysis:
-
Statistical Plan: A detailed statistical analysis plan should be developed in advance.
-
Intention-to-Treat Analysis: This is the preferred method of analysis for RCTs.
1.6. Reporting:
-
CONSORT Statement: The Consolidated Standards of Reporting Trials (CONSORT) statement provides a checklist and flow diagram to ensure transparent and complete reporting of RCTs. A nutrition-specific extension to the CONSORT statement is also in development.
Biomarkers of this compound Status
The assessment of this compound status is critical for both participant selection and the evaluation of the intervention's effectiveness. A combination of direct and functional biomarkers is recommended for a comprehensive assessment.
| Biomarker Category | Biomarker | Sample Type | Description |
| Direct Biomarkers | Plasma Pyridoxal 5'-Phosphate (PLP) | Plasma/Serum | The most common and reliable indicator of this compound status, reflecting liver stores. |
| Plasma Pyridoxal (PL) | Plasma/Serum | Correlates well with PLP and responds to supplementation. | |
| Erythrocyte PLP | Erythrocytes | May be a more reliable marker than plasma PLP in conditions with inflammation or low albumin. | |
| Urinary 4-Pyridoxic Acid (4-PA) | Urine | The major catabolite of this compound, reflecting recent intake. | |
| Functional Biomarkers | Erythrocyte Transaminase Activity (EAST and EALT) | Erythrocytes | Measures the activity of PLP-dependent enzymes, aspartate aminotransferase (AST) and alanine aminotransferase (ALT). |
| Tryptophan Load Test | Urine | Measures the excretion of tryptophan metabolites (e.g., xanthurenic acid) after a tryptophan challenge, which is increased in this compound deficiency. | |
| Plasma Homocysteine | Plasma/Serum | Elevated levels can indicate a functional deficiency of this compound, as it is a cofactor in homocysteine metabolism. |
Experimental Protocols
3.1. Protocol for Blood Sample Collection and Processing
This protocol outlines the standardized procedure for collecting and processing blood samples to ensure the integrity of biomarkers for this compound status.
Materials:
-
Vacutainer tubes with EDTA (for plasma and whole blood) and without anticoagulant (for serum)
-
Tourniquet, alcohol swabs, and sterile needles
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Informed Consent: Ensure signed informed consent has been obtained from the participant.
-
Sample Collection:
-
Collect blood via venipuncture into appropriate vacutainer tubes. For this compound analysis, it is recommended to collect samples after an overnight fast.
-
For serum, use a red-top tube and allow the blood to clot at room temperature for 30-60 minutes.
-
For plasma and whole blood, use a lavender-top tube containing EDTA and gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Sample Processing:
-
Process samples within two hours of collection.
-
Serum/Plasma: Centrifuge the blood collection tubes at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum or plasma) without disturbing the cell pellet and transfer to labeled cryovials.
-
Erythrocytes: After removing the plasma and buffy coat, wash the remaining red blood cells three times with cold 0.9% saline solution, centrifuging and removing the supernatant after each wash.
-
-
Storage:
-
Immediately store all aliquots at -80°C until analysis. This compound vitamers are light-sensitive, so samples should be protected from light.
-
3.2. Protocol for Quantification of Plasma PLP and 4-PA by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method with fluorescence detection for the simultaneous measurement of pyridoxal 5'-phosphate (PLP) and 4-pyridoxic acid (4-PA) in human plasma.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Trichloroacetic acid (TCA)
-
Dibasic sodium phosphate
-
Methanol
-
PLP and 4-PA standards
-
Calibrators and quality control samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice, protected from light.
-
To 100 µL of plasma, add 100 µL of 10% TCA.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 25 mmol/L dibasic sodium phosphate, pH 7.0.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-1.5 min: 5% B
-
1.5-1.6 min: Increase to 7% B
-
1.6-3.6 min: Increase to 15% B
-
3.6-4.0 min: Increase to 80% B
-
4.0-5.5 min: Hold at 80% B
-
5.5-8.0 min: Return to 5% B and equilibrate.
-
-
Fluorescence Detection:
-
For PLP: Excitation 367 nm, Emission 478 nm.
-
For 4-PA: Switch at 2.6 min to Excitation 325 nm, Emission 425 nm.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of PLP and 4-PA.
-
Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.
-
3.3. Protocol for Erythrocyte Aspartate Aminotransferase (EAST) Activity Assay
This protocol measures the functional this compound status by assessing the activity of the PLP-dependent enzyme, aspartate aminotransferase, in erythrocytes, with and without the addition of exogenous PLP.
Materials:
-
Spectrophotometer
-
Hemolysate prepared from washed erythrocytes
-
L-aspartate solution
-
α-ketoglutarate solution
-
NADH solution
-
Malate dehydrogenase (MDH)
-
Pyridoxal 5'-phosphate (PLP) solution
-
Phosphate buffer
Procedure:
-
Hemolysate Preparation:
-
Lyse washed erythrocytes by adding an equal volume of cold deionized water and freezing/thawing twice.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to remove cell debris.
-
Dilute the supernatant (hemolysate) with phosphate buffer to a standardized hemoglobin concentration.
-
-
Enzyme Activity Measurement:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity (with added PLP).
-
Reaction Mixture (per well/cuvette):
-
Phosphate buffer
-
L-aspartate
-
NADH
-
MDH
-
Hemolysate
-
For stimulated activity, add PLP solution.
-
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding α-ketoglutarate.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADH.
-
-
Calculation:
-
Calculate the enzyme activity in Units/g of hemoglobin.
-
Determine the EAST activity coefficient (EAST-AC) by dividing the stimulated activity by the basal activity. A higher EAST-AC indicates a lower this compound status.
-
Signaling Pathways and Visualization
This compound is a critical cofactor in several key metabolic pathways. Understanding these pathways is essential for interpreting the results of supplementation studies.
4.1. Kynurenine Pathway of Tryptophan Metabolism
This compound, as PLP, is a cofactor for the enzymes kynureninase and kynurenine aminotransferase. In this compound deficiency, the conversion of kynurenine and 3-hydroxykynurenine is impaired, leading to an accumulation of these metabolites and increased production of xanthurenic acid.
4.2. Homocysteine Metabolism
PLP is a cofactor for two key enzymes in the transsulfuration pathway of homocysteine metabolism: cystathionine β-synthase (CBS) and cystathionase. A deficiency in this compound can lead to an accumulation of homocysteine, a risk factor for cardiovascular disease.
4.3. GABA Synthesis
PLP is an essential cofactor for the enzyme glutamate decarboxylase (GAD), which catalyzes the conversion of glutamate, the primary excitatory neurotransmitter, to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. This pathway is crucial for maintaining a balance of neuronal activity.
Data Presentation
All quantitative data from the clinical trial should be summarized in clearly structured tables for easy comparison between the intervention and placebo groups at baseline and post-intervention.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=...) | Placebo Group (n=...) | p-value |
| Age (years) | Mean ± SD | Mean ± SD | |
| Sex (Male/Female) | n (%) | n (%) | |
| BMI ( kg/m ²) | Mean ± SD | Mean ± SD | |
| Baseline Plasma PLP (nmol/L) | Mean ± SD | Mean ± SD | |
| Baseline EAST-AC | Mean ± SD | Mean ± SD |
Table 2: Changes in Biomarkers of this compound Status
| Biomarker | Group | Baseline (Mean ± SD) | Post-intervention (Mean ± SD) | Change (Mean ± SD) | p-value (between groups) |
| Plasma PLP (nmol/L) | This compound | ||||
| Placebo | |||||
| Urinary 4-PA (nmol/day) | This compound | ||||
| Placebo | |||||
| EAST-AC | This compound | ||||
| Placebo |
Table 3: Clinical Outcomes
| Outcome | Group | Baseline (Mean ± SD) | Post-intervention (Mean ± SD) | Change (Mean ± SD) | p-value (between groups) |
| Primary Clinical Endpoint | This compound | ||||
| Placebo | |||||
| Secondary Clinical Endpoint | This compound | ||||
| Placebo |
Conclusion
The successful execution of a clinical trial for this compound supplementation hinges on a meticulously planned design, the selection of appropriate and sensitive biomarkers, and the implementation of standardized, validated experimental protocols. The information and protocols provided in these application notes offer a robust framework for researchers to conduct high-quality studies that can elucidate the therapeutic potential of this compound and contribute to evidence-based nutritional recommendations. Adherence to these guidelines will enhance the reliability and impact of research in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. A Mathematical Model of Tryptophan Metabolism via the Kynurenine Pathway Provides Insights into the Effects of Vitamin B-6 Deficiency, Tryptophan Loading, and Induction of Tryptophan 2,3-Dioxygenase on Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Vitamin B6-Dependent Transaminase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B6-dependent transaminases, also known as aminotransferases, are a ubiquitous class of enzymes that play a crucial role in amino acid metabolism by catalyzing the interconversion of an amino acid and an α-keto acid. These enzymes are essential for the synthesis and degradation of amino acids, as well as for providing intermediates for carbohydrate metabolism. The activity of transaminases is critically dependent on the cofactor pyridoxal 5'-phosphate (PLP), the active form of this compound. Accurate quantification of transaminase activity is vital for fundamental research, clinical diagnostics (e.g., measuring liver function via ALT and AST levels), and for screening potential drug candidates that may inhibit or modulate their function.
This application note provides detailed protocols for quantifying the activity of two representative transaminases: Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT). It also includes a discussion of key assay principles and data interpretation.
Core Principles of Transaminase Activity Assays
The fundamental principle of a transaminase reaction involves the transfer of an amino group from an amino acid to an α-keto acid, a process facilitated by the PLP cofactor. This reaction is often referred to as a "ping-pong" mechanism.
The reaction catalyzed by transaminases occurs in two stages, known as a Ping-Pong Bi-Bi mechanism.[1] In the first stage, the amino acid substrate binds to the enzyme-PLP complex, and its amino group is transferred to PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing the corresponding α-keto acid.[2][3] In the second stage, an incoming α-keto acid substrate binds to the enzyme-PMP complex, accepts the amino group from PMP, and is released as a new amino acid, regenerating the original enzyme-PLP complex.[2][3]
Caption: The Ping-Pong Bi-Bi mechanism of transaminase activity.
Two primary approaches are used to quantify this activity:
-
Coupled-Enzyme Assays: These are the most common methods. The production of a keto acid or amino acid in the transaminase reaction is coupled to a second, dehydrogenase-catalyzed reaction that involves the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH). The change in absorbance of NADH (at 340 nm) is directly proportional to the transaminase activity.
-
Direct Spectrophotometric or Colorimetric Assays: These methods directly measure one of the products. A classic example involves reacting the α-keto acid product with 2,4-dinitrophenylhydrazine (DNPH) to form a colored phenylhydrazone derivative, which can be quantified spectrophotometrically.
Detailed Experimental Protocols
Protocol 1: Coupled-Enzyme Assay for Aspartate Aminotransferase (AST)
This protocol measures AST activity by coupling the production of oxaloacetate to its reduction to malate by malate dehydrogenase (MDH), which oxidizes NADH to NAD+.
Principle:
-
Reaction 1 (AST): L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-Glutamate
-
Reaction 2 (MDH): Oxaloacetate + NADH + H⁺ → L-Malate + NAD⁺
The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the AST activity.
Experimental Workflow:
Caption: Workflow for a typical coupled-enzyme transaminase assay.
Reagents and Materials:
-
AST Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 100 µM Pyridoxal 5'-Phosphate (PLP).
-
L-Aspartate Solution: 200 mM in AST Assay Buffer.
-
α-Ketoglutarate Solution: 12 mM in AST Assay Buffer.
-
NADH Solution: 10 mM in 10 mM Tris-HCl, pH 7.4.
-
Malate Dehydrogenase (MDH): ~6000 U/mL solution.
-
Enzyme sample (e.g., purified enzyme, cell lysate, or serum).
-
UV-transparent cuvettes or 96-well plates.
-
Spectrophotometer capable of reading at 340 nm with temperature control.
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume, add:
-
850 µL of AST Assay Buffer
-
100 µL of L-Aspartate Solution
-
20 µL of NADH Solution
-
5 µL of MDH Solution
-
-
Mix gently and transfer the master mix to a cuvette.
-
Add 20 µL of the enzyme sample to the cuvette and mix by inversion.
-
Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding 100 µL of the α-Ketoglutarate Solution. Mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.
Data Analysis:
-
Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min) from the steepest portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔA₃₄₀/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where:
-
ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹
-
1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
-
Protocol 2: Direct Colorimetric Assay for Alanine Aminotransferase (ALT)
This protocol measures ALT activity by quantifying the pyruvate produced using 2,4-dinitrophenylhydrazine (DNPH).
Principle:
-
Reaction 1 (ALT): L-Alanine + α-Ketoglutarate ↔ Pyruvate + L-Glutamate
-
Reaction 2 (Colorimetric): Pyruvate + DNPH → Pyruvate-2,4-dinitrophenylhydrazone (colored product)
The intensity of the color, measured around 520 nm after alkalinization, is proportional to the amount of pyruvate formed.
Reagents and Materials:
-
ALT Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 100 µM PLP.
-
Substrate Solution: 200 mM L-Alanine and 2 mM α-Ketoglutarate in ALT Assay Buffer.
-
DNPH Reagent: 1 mM 2,4-dinitrophenylhydrazine in 1 M HCl.
-
Sodium Hydroxide (NaOH) Solution: 0.4 M.
-
Pyruvate Standard Curve: A series of known concentrations of sodium pyruvate (e.g., 0-1.0 mM).
-
Enzyme sample.
-
Water bath or incubator set to 37°C.
-
Spectrophotometer or plate reader capable of reading at 520 nm.
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add 500 µL of pre-warmed (37°C) Substrate Solution.
-
Add 100 µL of the enzyme sample. Mix gently.
-
Incubate at 37°C for exactly 30 minutes.
-
Stop the reaction by adding 500 µL of DNPH Reagent. Mix and incubate at room temperature for 20 minutes.
-
-
Color Development:
-
Add 5.0 mL of 0.4 M NaOH solution to the tube. Mix well.
-
Allow the color to develop for 10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 520 nm.
-
Prepare a blank by adding the enzyme sample after the DNPH reagent.
-
Prepare a standard curve using the pyruvate standards in place of the enzymatic reaction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Use the pyruvate standard curve to determine the concentration of pyruvate produced in your sample (µmol/mL).
-
Calculate the ALT activity:
-
Activity (U/mL) = (µmol of Pyruvate produced) / (Incubation Time (min) * Enzyme Volume (mL))
-
-
Quantitative Data Summary
The following tables summarize typical kinetic parameters for human AST and ALT and provide a comparison of the assay methods described.
Table 1: Representative Kinetic Constants of Human Aminotransferases
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) |
| AST (Cytosolic) | L-Aspartate | 2 - 5 | ~200 |
| α-Ketoglutarate | 0.1 - 0.5 | ||
| ALT (Cytosolic) | L-Alanine | 20 - 30 | ~500 |
| α-Ketoglutarate | 0.4 - 0.7 |
Note: These values are approximate and can vary based on purification methods, assay conditions (pH, temperature), and isoenzyme type.
Table 2: Comparison of Assay Methodologies
| Feature | Coupled-Enzyme Assay (AST/ALT) | Direct Colorimetric Assay (ALT) |
| Principle | Continuous, kinetic | Endpoint, colorimetric |
| Measurement | NADH absorbance change (340 nm) | Hydrazone formation (520 nm) |
| Throughput | High (plate-reader compatible) | Moderate |
| Sensitivity | High | Moderate to Low |
| Interference | NADH-consuming side reactions | Compounds absorbing at 520 nm |
| Best For | Enzyme kinetics, HTS | Basic activity checks, teaching labs |
Application Notes & Considerations
Assay Selection
The choice of assay depends on the research goal. For high-throughput screening (HTS) of inhibitors or detailed kinetic studies, the continuous coupled-enzyme assay is superior. For basic validation of enzyme presence or in settings without a UV-capable spectrophotometer, the direct colorimetric method is a viable alternative.
Caption: Decision tree for selecting a transaminase assay method.
Cofactor Saturation
Transaminase activity is dependent on the PLP cofactor. When preparing recombinant enzymes or using lysates from cells grown in low-vitamin media, the enzyme may be present as an inactive apoenzyme (without PLP). It is crucial to include a saturating concentration of PLP (typically 50-100 µM) in the assay buffer to ensure all enzyme molecules are active and the measured rate is not limited by cofactor availability.
Troubleshooting
-
High Background in Coupled Assays: If the absorbance at 340 nm decreases before adding the final substrate (α-ketoglutarate), it may indicate the presence of endogenous keto acids in the enzyme sample or contamination with other NADH-oxidizing enzymes. Run a control reaction without the transaminase substrate to quantify this background rate and subtract it from the sample rate.
-
No Activity Detected:
-
Confirm the presence of PLP in the assay buffer.
-
Check the activity of the coupling enzyme (e.g., MDH) separately.
-
Verify the pH of all buffers.
-
Ensure the enzyme sample was stored correctly and has not lost activity.
-
-
Non-linear Reaction Rate: This may occur due to substrate depletion, product inhibition, or enzyme instability. Use the initial, linear portion of the reaction curve for calculations. It may be necessary to dilute the enzyme sample to reduce the reaction rate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vitamin B6 Extraction from Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of vitamin B6 from various food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound found in food, and why is this important for extraction?
A1: this compound exists in six primary forms, known as vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts, pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[1][2] In plant-based foods, a significant portion of pyridoxine can also be found in glycosylated forms (pyridoxine-β-glucoside).[3][4] The specific form of the vitamer influences its stability and solubility, making the choice of extraction method critical. For instance, phosphorylated forms are not directly analyzable by some chromatographic methods and require a dephosphorylation step. In contrast, glycosylated forms may have lower bioavailability and require enzymatic hydrolysis for accurate quantification.[4]
Q2: Which extraction method is most suitable for my food sample?
A2: The optimal extraction method depends on the food matrix and the specific this compound forms you intend to quantify.
-
Acid Hydrolysis: This is a common method for releasing this compound from the food matrix, particularly in animal products. Acids like hydrochloric acid (HCl), trichloroacetic acid (TCA), or perchloric acid are frequently used. However, harsh acid conditions can lead to the degradation of some vitamers, especially pyridoxal phosphate (PLP), which is the most unstable.
-
Enzymatic Hydrolysis: This method is crucial for dephosphorylating the phosphorylated vitamers (PNP, PLP, PMP) and for releasing glycosidically bound pyridoxine in plant matrices. Common enzymes include acid phosphatase, β-glucosidase, and takadiastase.
-
Combined Acid and Enzymatic Hydrolysis: For many food matrices, a combination of acid treatment followed by enzymatic hydrolysis yields the most comprehensive extraction of all this compound vitamers.
Q3: How can I improve the extraction efficiency of this compound from plant-based matrices?
A3: Plant-based foods often contain glycosylated forms of pyridoxine, which can be challenging to extract. To improve efficiency, it is recommended to incorporate an enzymatic hydrolysis step using β-glucosidase to cleave the glycosidic bond. A combination of acid hydrolysis to break down the plant cell wall and release the vitamers, followed by enzymatic treatment, is often the most effective approach.
Q4: What are the critical parameters to control during the extraction process?
A4: Several parameters can significantly impact the efficiency and reproducibility of your this compound extraction:
-
Temperature: While heat can aid in extraction, excessive temperatures can lead to the degradation of heat-labile vitamers like PLP. Autoclaving at 121°C is a common step in acid hydrolysis, but the duration should be carefully controlled.
-
pH: The stability of this compound vitamers is pH-dependent. Acidic conditions are generally preferred for extraction as the vitamers are more stable. PL and PM, for example, are unstable under alkaline conditions.
-
Light: this compound is sensitive to light and can degrade upon exposure. It is crucial to protect samples from light throughout the extraction and analysis process by using amber glassware or covering tubes with aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete extraction from the food matrix. | Optimize the acid concentration and autoclaving time. For plant matrices, incorporate an enzymatic hydrolysis step with β-glucosidase. |
| Degradation of vitamers during extraction. | Protect samples from light. Avoid excessively high temperatures and prolonged heating. Use milder extraction conditions if possible, such as cold acid extraction. | |
| Incomplete dephosphorylation of phosphorylated forms. | Ensure the optimal pH and temperature for the acid phosphatase enzyme. Check the activity of your enzyme preparation. | |
| Poor Reproducibility | Inconsistent sample homogenization. | Ensure the food sample is thoroughly homogenized to a uniform consistency before taking an aliquot for extraction. |
| Variations in heating time and temperature. | Use a calibrated autoclave or water bath and strictly control the duration of heating steps. | |
| Pipetting errors with small volumes of standards or enzymes. | Use calibrated micropipettes and ensure proper pipetting technique. | |
| Interference Peaks in Chromatography | Co-elution of other compounds from the food matrix. | Optimize the HPLC mobile phase composition and gradient to improve the separation of this compound vitamers from interfering peaks. |
| Contamination from reagents or equipment. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment before use. | |
| Peak Splitting or Tailing in HPLC | Issues with the HPLC column. | Ensure the column is properly equilibrated. If the problem persists, clean or replace the column. |
| Incompatibility of the sample extract with the mobile phase. | Adjust the pH of the sample extract to be compatible with the mobile phase. Consider a solid-phase extraction (SPE) cleanup step to remove interfering substances. |
Quantitative Data Summary
The following tables summarize the extraction efficiency of this compound under different experimental conditions as reported in the literature.
Table 1: Comparison of Extraction Methods for Total this compound in Various Food Matrices
| Food Matrix | Extraction Method | Total this compound (mg/100g) | Reference |
| Whole-wheat flour | 0.1 M HCl, 120°C, 30 min | 0.35 | |
| 0.1 M HCl, 120°C, 30 min + β-Glucosidase | 0.42 | ||
| Pork liver | 5% TCA, 20°C, 30 min | 0.68 | |
| 0.1 M HCl, 120°C, 30 min + Acid Phosphatase | 0.85 | ||
| Vegetable mix | 0.1 M HCl, 20°C, 30 min | 0.12 | |
| 0.1 M HCl, 120°C, 30 min + Takadiastase | 0.18 |
Table 2: Recovery of this compound Vitamers using 10 mM Ammonium Formate (0.1% Formic Acid) Extraction in a Certified Reference Material (SRM 3290)
| Vitamer | Certified Value (μ g/100g ) | Measured Value (μ g/100g ) | Recovery (%) | Reference |
| Pyridoxine (PN) | 2754.8 | - | 103.4 | |
| Pyridoxal (PL) | 89.9 | - | 100.0 | |
| Pyridoxamine (PM) | 75.7 | - | 101.3 |
Experimental Protocols
Protocol 1: Combined Acid and Enzymatic Hydrolysis for General Food Matrices
This protocol is adapted from Bognár & Ollilainen (1997) and is suitable for a wide range of food products to determine the total this compound content.
-
Sample Preparation: Homogenize the food sample to a fine consistency.
-
Acid Hydrolysis:
-
Weigh 1-5 g of the homogenized sample into a screw-cap tube.
-
Add 25 mL of 0.1 M hydrochloric acid (HCl).
-
Tightly cap the tube and autoclave at 121°C for 30-60 minutes.
-
Allow the tube to cool to room temperature.
-
-
pH Adjustment:
-
Adjust the pH of the extract to 4.5-5.0 using 2.5 M sodium acetate.
-
Transfer the contents to a 50 mL volumetric flask and bring to volume with deionized water.
-
-
Enzymatic Hydrolysis:
-
Pipette a 10 mL aliquot of the extract into a tube.
-
Add 50 mg of Takadiastase or a mixture of acid phosphatase and β-glucosidase.
-
Incubate in a shaking water bath at 37°C for 16-18 hours (overnight).
-
-
Sample Cleanup and Analysis:
-
After incubation, cool the sample and bring it to a known volume.
-
Filter the extract through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound content using HPLC with fluorescence detection.
-
Protocol 2: Mild Acid Extraction for Rice Samples
This protocol is based on the method by Islam et al. (2021) and is suitable for the extraction of this compound from rice.
-
Sample Preparation: Homogenize the rice sample using a grinder or mortar and pestle.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a flask.
-
Add 20 mL of 10 mM ammonium formate solution containing 0.1% formic acid.
-
Extract the mixture using an ultrasonic bath at 40°C for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
-
Repeat Extraction:
-
Repeat the extraction process on the residue with another 20 mL of the extraction solution.
-
Combine the supernatants in a 50 mL volumetric flask.
-
-
Final Preparation:
-
Bring the final volume to 50 mL with the extraction solution.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
Visualizations
Caption: Workflow for Combined Acid and Enzymatic Extraction of this compound.
Caption: Workflow for Mild Acid Extraction of this compound from Rice.
References
Technical Support Center: Protocol Refinement for PLP-Dependent Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridoxal 5'-phosphate (PLP)-dependent enzymes. The information is designed to directly address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a PLP-dependent enzyme?
A1: Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, acts as a coenzyme for a wide variety of enzymatic reactions involving amino acids. The core mechanism involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the enzyme's active site.[1][2] When a substrate amino acid binds, it displaces the lysine to form a new Schiff base (external aldimine) with PLP. The PLP molecule then acts as an electron sink, stabilizing carbanionic intermediates that are crucial for the diverse catalytic reactions these enzymes perform, such as transamination, decarboxylation, racemization, and elimination reactions.[1][2][3]
Q2: My enzyme activity is significantly lower than expected. What are the potential causes?
A2: Low enzyme activity can stem from several factors. A primary consideration is the incomplete saturation of the enzyme with the PLP cofactor. Ensure that sufficient PLP is present in your assay buffer. Additionally, improper enzyme storage, repeated freeze-thaw cycles, or degradation during the assay can lead to a loss of activity. It is also crucial to verify that the pH, temperature, and ionic strength of your assay buffer are optimal for your specific enzyme. Finally, the presence of inhibitors or contaminants in your enzyme preparation or substrate solution could be adversely affecting the reaction.
Q3: The reaction rate of my PLP-dependent enzyme assay is not linear. What could be the problem?
A3: A non-linear reaction rate, often characterized by an initial burst of activity followed by a rapid decrease, can be attributed to several phenomena. Substrate depletion is a common cause, especially if the initial substrate concentration is too low. Product inhibition, where the product of the reaction binds to and inhibits the enzyme, is another frequent issue. Enzyme inactivation under the assay conditions or depletion of the cofactor (PLP) can also lead to a non-linear response.
Q4: I am observing a high background signal in my no-enzyme control. How can I troubleshoot this?
A4: A high background rate in the absence of your enzyme suggests that a non-enzymatic reaction is occurring. This could be due to the instability of your substrate or a reaction between the substrate and a component of the assay buffer. In coupled enzyme assays, the substrate of the primary enzyme might also be a substrate for the coupling enzyme, or the primary substrate could be contaminated with the substrate for the coupling enzyme. To address this, it is recommended to run controls for each component of your reaction mixture to identify the source of the background signal.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Kinetic Data
Symptoms:
-
High variability between replicate assays.
-
Inconsistent Michaelis-Menten plots.
-
Difficulty in obtaining reliable kinetic parameters (Km, Vmax).
Possible Causes & Solutions:
| Cause | Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all components. |
| Temperature Fluctuations | Use a temperature-controlled spectrophotometer or water bath. Pre-incubate all reagents at the assay temperature. |
| Reagent Degradation | Prepare fresh substrate and PLP solutions for each experiment. Store stock solutions appropriately. |
| Enzyme Instability | Keep the enzyme on ice and use it within its recommended stability period. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity of PLP | PLP is light-sensitive and can be inactivated by visible light, which can in turn inactivate the enzyme. Handle PLP solutions and conduct experiments in low-light conditions or by wrapping tubes and plates in aluminum foil. |
Issue 2: No Enzyme Activity Detected
Symptoms:
-
Flat line in the progress curve.
-
No significant difference between the enzyme-containing reaction and the no-enzyme control.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Enzyme | Verify the activity of a new batch of enzyme with a known positive control substrate. Ensure the enzyme was stored correctly at the recommended temperature. |
| Missing Essential Cofactor (PLP) | Confirm the addition of PLP to the assay buffer at the appropriate concentration. Some enzymes require pre-incubation with PLP to ensure full saturation. |
| Incorrect Assay Conditions | Optimize the pH, temperature, and buffer composition for your specific enzyme. |
| Substrate not Soluble | Ensure the substrate is fully dissolved in the assay buffer. Some substrates may require a small amount of an organic solvent like DMSO for solubilization. If so, run appropriate solvent controls. |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for PLP-Dependent Transaminases
This protocol describes a continuous coupled-enzyme assay for a PLP-dependent transaminase that produces glutamate as one of its products. The production of glutamate is coupled to the oxidation of NADH by glutamate dehydrogenase.
Materials:
-
PLP-dependent transaminase
-
α-keto acid substrate
-
Amino acid substrate
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of PLP (e.g., 10 mM in assay buffer) and protect it from light.
-
Prepare stock solutions of your α-keto acid and amino acid substrates in the assay buffer.
-
Prepare a fresh solution of NADH in the assay buffer.
-
Set up the reaction mixture in a 96-well plate. A typical 200 µL reaction might contain:
-
140 µL Assay Buffer
-
20 µL α-keto acid substrate (to achieve desired final concentration)
-
10 µL NADH (final concentration ~0.2 mM)
-
5 µL GDH (sufficient activity to ensure it is not rate-limiting)
-
5 µL PLP (final concentration ~50 µM)
-
10 µL PLP-dependent transaminase (at a concentration that gives a linear rate)
-
-
Initiate the reaction by adding the amino acid substrate (10 µL).
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature.
-
The rate of the reaction is proportional to the rate of decrease in absorbance, which corresponds to the oxidation of NADH.
Data Analysis: The initial velocity of the reaction can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). By varying the concentration of one substrate while keeping the others constant, you can determine the kinetic parameters (Km and Vmax).
Example Data Presentation: Kinetic Parameters for a PLP-Dependent Transaminase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Substrate A | 150 ± 15 | 25 ± 2 |
| Substrate B | 250 ± 20 | 18 ± 1.5 |
| Substrate C | 75 ± 8 | 32 ± 3 |
Visualizations
Caption: A logical workflow for troubleshooting common issues in enzyme kinetics experiments.
Caption: A simplified signaling pathway of the PLP-dependent enzyme catalytic cycle.
References
- 1. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of mobile phase for vitamin B6 HPLC separation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the HPLC separation of Vitamin B6 vitamers.
Troubleshooting Guide
This section addresses specific issues encountered during the HPLC analysis of this compound, with a focus on mobile phase adjustments.
Problem: Poor Resolution Between this compound Vitamers (e.g., Pyridoxine, Pyridoxal, and Pyridoxamine)
Q1: My chromatogram shows broad, overlapping peaks for the different B6 vitamers. How can I improve the separation using the mobile phase?
A1: Poor resolution is a common challenge due to the similar structures of this compound vitamers. The key is to exploit the subtle differences in their polarity and ionic state, which are highly dependent on the mobile phase pH.
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pH Adjustment: The various forms of this compound have different ionic properties at different pH values.[1] Their net charge can be manipulated to alter retention on a reversed-phase column. For C18 columns, a low pH (around 2.0-3.5) is often effective.[2][3][4] At this pH, the pyridine ring is protonated, increasing polarity and interaction with the stationary phase.
-
Ion-Pairing Agents: For highly polar or ionic vitamers that elute too quickly (e.g., phosphorylated forms), adding an ion-pairing reagent to the mobile phase can significantly improve retention and resolution.[1] Agents like hexane- or octanesulfonic acid create a neutral complex with the positively charged analytes, increasing their retention on a C18 column.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., methanol or acetonitrile) are critical. Acetonitrile often provides better peak shape and lower backpressure. Start with a low percentage of organic modifier and consider running a gradient elution to effectively separate vitamers with different polarities. A shallow gradient, such as increasing acetonitrile from 0.5% to 15%, can be very effective.
Problem: Peak Tailing, Especially for Basic Vitamers
Q2: I'm observing significant peak tailing for my pyridoxine and pyridoxamine peaks. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like the B6 vitamers is often caused by secondary interactions with the silica stationary phase.
-
Cause: Uncapped, acidic silanol groups on the silica surface can interact strongly with the basic amine groups of the analytes, leading to a "tailing" effect as the molecules are slowly released.
-
Mobile Phase Solutions:
-
Lower the pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the basic analytes.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help saturate the active silanol sites, minimizing their interaction with your analytes and improving peak symmetry.
-
Increase Buffer Concentration: A higher buffer concentration can also help mask the silanol groups and improve peak shape.
-
Problem: Poor Retention of Polar B6 Vitamers
Q3: The phosphorylated forms of this compound (PLP, PMP) are eluting at or near the void volume. How can I increase their retention time?
A3: This is a classic issue when analyzing highly polar compounds on a reversed-phase column. The mobile phase needs to be modified to increase the interaction between these analytes and the stationary phase.
-
Ion-Pair Chromatography: This is the most effective strategy. Use an ion-pairing reagent like octanesulfonic acid or heptanesulfonic acid in an acidic mobile phase. This forms a more hydrophobic complex that is better retained by the C18 stationary phase.
-
Reduce Organic Content: Ensure you are starting with a very low percentage of organic modifier (e.g., <5% acetonitrile or methanol) in your gradient or use a 100% aqueous mobile phase if your column is compatible.
-
Consider HILIC: If reversed-phase methods consistently fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds. HILIC columns use a high percentage of organic solvent with a small amount of aqueous buffer.
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for this compound separation on a C18 column?
A4: A robust starting point for developing a method is an ion-pair, reversed-phase system.
-
Mobile Phase A: A buffered aqueous solution at a low pH. For example, a potassium phosphate buffer at pH 2.0-3.0 containing an ion-pairing agent like 1-octanesulfonic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B (e.g., 1-5%) and gradually increase it to elute all vitamers. A run time of 30-50 minutes is common for separating all major forms.
Q5: How does mobile phase pH affect the separation of this compound vitamers?
A5: The pH of the mobile phase is one of the most critical parameters because it dictates the ionization state of the B6 vitamers. This compound compounds have both acidic hydroxyl groups and a basic pyridine nitrogen, causing them to exist as cations in acidic solutions, anions in alkaline solutions, and zwitterions at neutral pH. By adjusting the pH, you can control their charge and, consequently, their polarity and retention time on a reversed-phase column. Low pH is generally preferred to ensure consistent protonation and good interaction with ion-pairing agents.
Q6: Should I use methanol or acetonitrile as the organic modifier?
A6: Both can be used, but acetonitrile is often preferred. It typically provides better peak shapes (less tailing), lower viscosity (resulting in lower system backpressure), and is compatible with low UV detection wavelengths. However, methanol can sometimes offer different selectivity, which might be advantageous for resolving a particularly difficult pair of peaks.
Q7: What are "ghost peaks" and how can I prevent them?
A7: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run. They are typically caused by impurities in the mobile phase solvents or buffer components.
-
Prevention:
-
Always use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents.
-
Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.
-
Ensure your water source is of high purity (e.g., 18.2 MΩ·cm).
-
Regularly flush your HPLC system to remove contaminants.
-
Experimental Protocols & Data
Table 1: Example Mobile Phase Compositions for this compound HPLC Analysis
| Method Type | Column | Mobile Phase A | Mobile Phase B | Gradient / Isocratic | Target Analytes | Reference |
| Ion-Pair RP-HPLC | C18 (ODS) | Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16 | Acetonitrile | Gradient: 0.5% to 15% B | PLP, PL, PMP, PN, PM, 4-PA | , |
| Ion-Pair RP-HPLC | C18 | 0.015 M Hexanesulfonic acid sodium salt, pH 3.0 (adjusted with acetic acid) | Methanol | Gradient | B1, B2, B3, B6 | |
| Isocratic RP-HPLC | C18 | 10% Methanol, 90% Water with 0.04% Sodium pentane sulfonate, pH 3.0 | N/A | Isocratic | Pyridoxine (B6) and its impurities | |
| Isocratic RP-HPLC | C18 | 70% 0.015 M Potassium dihydrogen phosphate (pH 3.0), 30% Methanol | N/A | Isocratic | Pyridoxine HCl | , |
| ZIC-HILIC | Zwitterionic | 8 mM Formic Acid, pH 2.8 | Acetonitrile, Methanol, or Ethanol | Gradient | This compound and Catechins |
Abbreviations: PLP (Pyridoxal 5'-phosphate), PL (Pyridoxal), PMP (Pyridoxamine 5'-phosphate), PN (Pyridoxine), PM (Pyridoxamine), 4-PA (4-Pyridoxic Acid).
Detailed Protocol: Ion-Pair Reversed-Phase HPLC for Six B6 Vitamers
This protocol is based on a validated method for separating six this compound vitamers and 4-pyridoxic acid in plasma.
-
Instrumentation:
-
HPLC system with a gradient pump, fluorescence detector, and a post-column derivatization pump.
-
Analytical Column: C18 (ODS), e.g., 4.6 x 250 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a potassium phosphate buffer. Add 1-octanesulfonic acid as the ion-pairing agent and triethylamine as a peak-shape modifier. Adjust the final pH to 2.16. Filter through a 0.45 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
Start at 0.5% Mobile Phase B.
-
Linearly increase to 15% Mobile Phase B over the analytical run.
-
Specific gradient timing should be optimized for the specific column and system.
-
-
Total Run Time: Approximately 46 minutes.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Method: Fluorescence detection after post-column derivatization.
-
Post-Column Reagent: Phosphate buffer containing sodium bisulfite (e.g., 1 g/L).
-
Excitation Wavelength: 328 nm.
-
Emission Wavelength: 393 nm.
-
-
Sample Preparation:
-
For plasma samples, protein precipitation is required. Metaphosphoric acid or sulfosalicylic acid can be used.
-
Centrifuge the sample and filter the supernatant before injection.
-
Visual Workflow and Logic Diagrams
References
addressing stability issues of vitamin B6 standards and solutions
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals address stability issues with vitamin B6 standards and solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: Why is my this compound (Pyridoxine) solution turning yellow or brown?
A1: Discoloration is a common indicator of degradation. The primary causes are exposure to light and/or high pH (alkaline) conditions.
-
Photodegradation: Pyridoxine is highly sensitive to light, especially UV and regular laboratory light.[1][2] This exposure can initiate oxidative reactions that lead to colored degradation products.
-
pH Effects: this compound is most stable in acidic solutions (around pH 3.0-4.5).[2][3] As the pH increases, particularly into the alkaline range, the rate of degradation significantly increases, which can be accompanied by a color change.[1]
Solution:
-
Protect from Light: Always prepare and store this compound solutions in amber, low-actinic glassware or containers completely covered in aluminum foil. Work under subdued light conditions, such as yellow or golden fluorescent light, whenever possible.
-
Control pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH 3.0-5.5) or using HPLC-grade water, which is typically slightly acidic. Avoid alkaline conditions unless experimentally required.
-
Fresh Preparation: It is recommended not to store aqueous solutions for more than one day. For best results, prepare solutions fresh before each experiment.
Q2: My HPLC analysis shows a decreasing peak area for my main this compound standard over a short period. What is happening?
A2: A rapid decrease in the peak area of your primary analyte suggests degradation. The stability of this compound in solution is influenced by several factors.
-
Temperature: While more stable at refrigerated temperatures (4°C), degradation still occurs. At room temperature (25°C), the degradation rate is faster. Thermal degradation follows first-order kinetics and is accelerated at higher temperatures.
-
Solvent: Pyridoxine is soluble in water, ethanol, and methanol. However, aqueous solutions, especially if not pH-controlled or protected from light, are prone to instability.
-
Oxygen and Catalysts: The presence of dissolved oxygen can facilitate oxidative degradation. Trace metals in the solution can also act as catalysts, accelerating degradation reactions.
Solution:
-
Storage: Store stock solutions at 4°C or frozen at -20°C for longer-term storage. Always protect from light.
-
Solvent Choice: For HPLC analysis, prepare standards in the mobile phase, which is often a buffered acidic solution, to ensure compatibility and stability during the analytical run.
-
Degas Solvents: Degassing your solvents and mobile phase can help remove dissolved oxygen, reducing the potential for oxidative degradation.
-
Use High-Purity Reagents: Use HPLC-grade solvents and high-purity water to minimize contaminants that could catalyze degradation.
Q3: I see unexpected peaks in my chromatogram when analyzing an aged this compound solution. What could they be?
A3: The appearance of new peaks is a strong indication of degradation products. Under stress conditions like light, heat, or pH changes, this compound can degrade into several other compounds.
-
Photodegradation Products: Exposure to UV light can cause photodissociation, leading to the formation of products like ortho-quinone methide.
-
Oxidative Products: In the presence of oxygen, especially when sensitized by other compounds like riboflavin (Vitamin B2), various reactive oxygen species (ROS) can form and degrade pyridoxine.
-
Radiolysis Products: Gamma-irradiation of aqueous solutions can form products such as pyridoxal, isopyridoxal, and 6-hydroxypyridoxine.
Solution:
-
Run a Forced Degradation Study: To identify potential degradation peaks, you can perform a forced degradation study on a fresh standard. Expose the standard to acid, base, peroxide, heat, and light to intentionally generate degradation products and observe their retention times.
-
Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating." This means the method can separate the intact this compound peak from all potential degradation product peaks, preventing inaccurate quantification.
-
LC-MS Analysis: If the identity of the degradation products is critical, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) can help elucidate their structures.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Pyridoxine HCl?
A1: Solid, crystalline Pyridoxine HCl is quite stable. It should be stored at room temperature in a well-sealed container, protected from light and moisture. Under these conditions, it can be stable for ≥4 years.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: For general use, HPLC-grade water or a slightly acidic buffer (e.g., 10 mM ammonium formate, pH 5.5) is recommended. Pyridoxine HCl is also soluble in organic solvents like DMSO (~10 mg/mL), but aqueous solutions are more common for biological and chromatographic experiments. For HPLC, preparing the standard in the mobile phase is a best practice.
Q3: How much does pH affect this compound stability?
A3: The effect is significant. Degradation is considerably faster at higher (alkaline) pH. For instance, one study showed that under regular laboratory light for 15 hours, pyridoxine retention was 66% at pH 7 but 97% at pH 4.5.
Q4: Are all forms of this compound (pyridoxine, pyridoxal, pyridoxamine) equally stable?
A4: No. While all are sensitive to light, their stability varies. Pyridoxine is generally considered the most stable of the three forms. Studies have shown that under light exposure, pyridoxamine and pyridoxal can degrade more rapidly than pyridoxine, especially at higher pH levels.
Q5: Can I use plastic containers to store this compound solutions?
A5: Yes, provided they are appropriate for laboratory use and protect the solution from light. A study showed that pyridoxine suspensions were stable for up to 91 days in both amber glass and amber polyethylene terephthalate (PET) plastic bottles, as well as in amber polypropylene oral syringes. The key is to use opaque or amber-colored plastics to prevent light exposure.
Data Presentation: Stability Data Summary
The following tables summarize quantitative data on this compound degradation under various conditions.
Table 1: Effect of Light and pH on this compound Retention (%) after 8 and 15 Hours
| Vitamer | pH | Retention (8 hr) | Retention (15 hr) |
| Pyridoxine | 4.5 | 97% | - |
| 7.0 | - | 66% | |
| Pyridoxal | 4.5 | 97% | - |
| 6.0 | - | 55% | |
| Pyridoxamine | 4.5 | 81% | - |
| 8.0 | - | 47% | |
| (Data sourced from Ang, C.Y.W., J Assoc Off Anal Chem, 1979) |
Note: In the same study, samples stored in darkness, low-actinic glassware, or under yellow light showed retentions of 94-106% across all conditions, highlighting the critical role of light protection.
Table 2: Stability of B-Vitamins in Parenteral Nutrition (PN) Solution after 72 Hours
| Condition | This compound Remaining |
| 4°C | 97.5% ± 1.0% |
| 25°C (with photoprotection) | 93.1% ± 6.0% |
| 25°C (no photoprotection) | 94.0% ± 5.0% |
| (Data sourced from Ribeiro et al., Braz J Pharm Sci, 2011) |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade a this compound standard to identify the chromatographic peaks of its degradation products, which is essential for developing a stability-indicating HPLC method.
1. Standard Preparation:
-
Prepare a stock solution of Pyridoxine HCl at 1 mg/mL in HPLC-grade water.
-
Dilute this stock to a working concentration of 100 µg/mL with the appropriate solvent for each stress condition.
2. Stress Conditions (perform in separate, clearly labeled amber vials):
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the working solution (in water) in an oven at 80°C for 24 hours.
-
Photodegradation: Place 2 mL of the working solution (in water) in a clear vial and expose it to direct laboratory light or a photostability chamber for 24 hours.
3. Sample Processing:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid- and base-stressed samples to approximately pH 7 with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including an unstressed control) to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL) using the mobile phase.
4. HPLC Analysis:
-
Analyze all samples using a validated HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to the unstressed control. Look for a decrease in the main pyridoxine peak and the appearance of new peaks. The goal is to achieve partial degradation (e.g., 10-30%) to ensure both the parent drug and degradation products are visible.
Protocol 2: Stability-Indicating HPLC Method for Pyridoxine
This is an example isocratic RP-HPLC method suitable for assessing the stability of Pyridoxine.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.015 M potassium dihydrogen phosphate (adjusted to pH 3.0 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 291 nm (λmax for Pyridoxine). An alternative is 280 nm to reduce interference from some impurities.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Methodology:
-
Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase.
-
Inject the samples and record the chromatograms. The retention time for pyridoxine under these conditions is expected to be around 3.5 minutes.
-
A method is considered stability-indicating if the degradation product peaks are well-resolved from the main pyridoxine peak (Resolution > 2).
This compound Degradation Pathway Diagram
Caption: Key environmental factors leading to the degradation of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Vitamin B6 Vitamers in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular efficacy of different forms of vitamin B6, known as vitamers. The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate vitamers for cell culture-based research and drug development.
Introduction to this compound Vitamers
This compound is an essential nutrient that exists in several forms, collectively known as vitamers. These include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[1][2] Within the cell, these vitamers are interconverted, with PLP being the primary biologically active coenzyme form, essential for a vast array of metabolic processes.[1][3][4] The efficacy of a particular vitamer in a cell culture system is largely dependent on its transport into the cell and its subsequent conversion to PLP.
Comparative Efficacy in Cell Proliferation and Viability
Numerous studies have demonstrated that different this compound vitamers exhibit varied effects on cell proliferation and viability, particularly in cancer cell lines. A recurring observation is the superior efficacy of pyridoxal (PL) in inhibiting cell growth compared to pyridoxine (PN).
For instance, in B16F10 murine melanoma cells, treatment with 500 µM of PL resulted in a significant 95.1% inhibition of cell proliferation, whereas the same concentration of PN only inhibited proliferation by 11.4%. Similarly, in B16 melanoma cells, a 0.5 mM concentration of PL was as effective in reducing cell proliferation as a tenfold higher concentration (5.0 mM) of PN. This trend of PL being a more potent inhibitor of cell growth has also been observed in other cancer cell lines, including HepG2 hepatoma, MKN45 gastric cancer, and MCF-7 breast cancer cells.
In a study comparing all six vitamers in SHSY5Y neuroblastoma cells, only pyridoxine induced a concentration-dependent decrease in cell viability, while pyridoxal, pyridoxamine, and their phosphorylated forms did not affect cell viability under the tested conditions. This highlights that the cellular response to different vitamers can be cell-type specific.
The enhanced activity of PL is often attributed to its more direct conversion to the active form, PLP. While PL can be directly phosphorylated to PLP by pyridoxal kinase, PN and PM require a two-step process involving phosphorylation by pyridoxal kinase and subsequent oxidation by pyridoxamine-5'-phosphate oxidase (PNPO).
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-proliferative effects of different this compound vitamers from various studies.
| Cell Line | Vitamer | Concentration | Incubation Time | Effect on Cell Proliferation/Viability | Reference |
| B16F10 Murine Melanoma | Pyridoxal (PL) | 500 µM | 72 hours | 95.1% inhibition | |
| Pyridoxine (PN) | 500 µM | 72 hours | 11.4% inhibition | ||
| Pyridoxal (PL) | 50-500 µM | 72 hours | Significant suppression | ||
| B16 Murine Melanoma | Pyridoxal (PL) | 0.5 mM | 3 days | ~80% reduction | |
| Pyridoxine (PN) | 5.0 mM | 3 days | ~80% reduction | ||
| M21-HPB Human Melanoma | Pyridoxal (PL) | 0.25-0.5 mM | 12 days | Significant reduction | |
| Pyridoxine (PN) | Not specified | 12 days | Growth stimulation | ||
| SHSY5Y Neuroblastoma | Pyridoxine (PN) | Not specified | 24 hours | Concentration-dependent cell death | |
| Pyridoxal (PL) | Not specified | 24 hours | No effect on cell viability | ||
| Pyridoxamine (PM) | Not specified | 24 hours | No effect on cell viability | ||
| PLP, PMP, PNP | Not specified | 24 hours | No effect on cell viability | ||
| HepG2 Hepatoma | Pyridoxal (PL) | 500 µM | 72 hours | Significant inhibition | |
| MKN45 Gastric Cancer | Pyridoxal (PL) | 500 µM | 72 hours | Significant inhibition | |
| MCF-7 Breast Cancer | Pyridoxal (PL) | 0.5 mM | Not specified | Strong inhibition | |
| Pyridoxine (PN) | Not specified | Not specified | Weak inhibition |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound vitamer efficacy.
Cell Proliferation and Viability Assay (Based on Matsuo et al., 2017)
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are cultured in DMEM without this compound for at least one week prior to analysis.
-
Treatment: Cells are seeded at a density of 1x10^5 cells/mL into 96-well plates. They are then treated with varying concentrations (e.g., 20-500 µM) of different this compound vitamers (pyridoxal or pyridoxine).
-
Incubation: The treated cells are incubated for 72 hours under standard cell culture conditions.
-
Cell Counting: After incubation, both attached and detached cells are collected. Cell proliferation is assessed by counting the viable cells using the trypan blue exclusion method with a hemocytometer.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the untreated control group.
MTT Cell Viability Assay (Based on Vrolijk et al., 2017)
-
Cell Culture: SHSY5Y neuroblastoma cells are maintained in their recommended growth medium and conditions.
-
Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of pyridoxine, pyridoxamine, pyridoxal, pyridoxal-5-phosphate, or pyridoxamine-5-phosphate for 24 hours.
-
MTT Assay: Following treatment, the cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader, and cell viability is expressed as a percentage of the untreated control.
Visualizing Cellular Processes
This compound Vitamer Interconversion Pathway
The following diagram illustrates the intracellular metabolic pathway for the interconversion of different this compound vitamers to the active form, PLP.
Caption: Intracellular conversion of this compound vitamers.
Experimental Workflow for Efficacy Comparison
This diagram outlines a typical experimental workflow for comparing the efficacy of different this compound vitamers in a cell culture setting.
Caption: Workflow for comparing this compound vitamer efficacy.
References
- 1. In Vitro Anticancer Activities of B6 Vitamers: A Mini-review | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. Effects of this compound metabolism on oncogenesis, tumor progression and therapeutic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Promise of Vitamin B6: A Comparative Guide to In Vitro and In Vivo Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo studies on the neuroprotective effects of vitamin B6. It aims to bridge the gap between cellular models and whole-organism responses, offering a critical evaluation of the translatability of in vitro findings.
This compound, in its active form pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in numerous metabolic pathways, including the synthesis of neurotransmitters.[1] Emerging evidence from in vitro studies has highlighted its potential as a neuroprotective agent, demonstrating its ability to counteract inflammatory and oxidative insults. This guide synthesizes the existing data, presenting a clear comparison of the mechanisms and outcomes observed in both laboratory cell cultures and animal models, thereby providing a foundational resource for future research and therapeutic development.
Unveiling Neuroprotective Mechanisms: A Comparative Data Summary
The neuroprotective effects of this compound have been attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. The following tables summarize the key quantitative findings from both in vitro and in vivo studies, offering a side-by-side comparison of its efficacy in different experimental settings.
Anti-Inflammatory Effects
| In Vitro Findings | In Vivo Findings | ||
| Model System | Key Findings | Model System | Key Findings |
| Lipopolysaccharide (LPS)-activated BV2 microglial cells | Suppressed TLR4/NF-κB pathway activation.[2] | Cadmium-induced neurotoxicity in mice | Inhibited the activation of NF-κB in the hippocampus.[3] |
| LPS-activated BV2 microglial cells | Inhibited the TREM-1/DAP12/NLRP3/caspase-1/IL-1β pathway.[2] | LPS-induced endotoxic shock in mice | Protected mice from lethal endotoxic shock by inhibiting NLRP3 inflammasome activation.[4] |
| Glucose-deprived PC12 cells | Downregulated the pro-inflammatory cytokine TNF-α. | Mouse model of neural damage | Attenuated neuroinflammation, evidenced by lower TNF-α and IL-1β levels in brain tissue. |
| LPS-stimulated RAW 264.7 macrophages | Inhibited NF-κB nuclear translocation and IκBα degradation, reducing iNOS and COX-2 expression. | Rabbit model of traumatic coagulopathy | Inhibited the HMGB1/TLR4/NF-κB signaling pathway. |
Antioxidant Effects
| In Vitro Findings | In Vivo Findings | ||
| Model System | Key Findings | Model System | Key Findings |
| H2O2-exposed endothelial cells | Significantly reduced superoxide and lipid peroxide levels. Preincubation with 1.0 mM pyridoxamine or pyridoxal phosphate reduced superoxide by 49% and 65% respectively. | Homocysteine-induced oxidative stress in mice | This compound deficiency aggravated oxidative stress, while supplementation was protective. |
| LPS-treated H9C2 cells | Upregulated the expression of Nrf2 and related antioxidant enzymes (HO-1, NQO1, GPX4). | Cadmium-induced oxidative stress in mice | Mitigated oxidative stress through the p-JNK/Nrf2/NF-κB signaling pathway. |
| 1,2-diacetylbenzene-activated BV2 cells | Reduced reactive oxygen species and nitric oxide levels while increasing Nrf2 production. | Mouse model of neural damage | Elevated levels of the antioxidant enzymes GSH and SOD in brain tissue. |
Deciphering the Molecular Pathways
The neuroprotective actions of this compound are orchestrated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms based on the collated experimental evidence.
Figure 1: Inhibition of the TLR4/NF-κB pathway by this compound.
Figure 2: Suppression of the NLRP3 inflammasome by this compound.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is critical for the interpretation and replication of research findings. This section provides an overview of the key protocols employed in the cited in vitro and in vivo studies.
In Vitro Neuroprotection Assays
-
Cell Culture:
-
SH-SY5Y Human Neuroblastoma Cells: Maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
BV2 Murine Microglial Cells: Cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.
-
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are typically exposed to hydrogen peroxide (H2O2) at concentrations ranging from 200 µM to 1 mM for 2 to 24 hours to induce oxidative damage.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in microglial cells, with concentrations typically ranging from 100 ng/mL to 1 µg/mL for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): SH-SY5Y cells are seeded in 96-well plates and treated with this compound prior to the addition of the neurotoxic agent. After incubation, MTT solution (5 mg/mL) is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using the DCFH-DA assay. Cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NF-κB, Nrf2, cleaved caspase-3) are determined. Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are measured using commercially available ELISA kits.
-
In Vivo Neuroprotection Studies
-
Animal Models:
-
Cadmium-Induced Neurotoxicity: Adult albino mice are administered cadmium chloride (intraperitoneally) to induce oxidative stress and neuroinflammation.
-
LPS-Induced Endotoxic Shock: Mice are injected with a lethal dose of LPS to induce a systemic inflammatory response.
-
Polymicrobial Sepsis (Cecal Ligation and Perforation - CLP): A surgical procedure in rats to induce sepsis and associated neuroinflammation.
-
-
This compound Administration:
-
This compound (pyridoxine) is typically administered via intraperitoneal or subcutaneous injection at varying doses depending on the study design.
-
-
Evaluation of Neuroprotective Effects:
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris Water Maze and Y-Maze to evaluate learning and memory.
-
Biochemical Assays: Brain tissue (typically the hippocampus and cortex) is homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzymes (e.g., SOD, GPX), and inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other biochemical assays.
-
Western Blot Analysis: Protein expression of key signaling molecules in brain tissue homogenates is analyzed as described for the in vitro protocol.
-
Histological Analysis: Brain sections are stained (e.g., with Nissl stain) to assess neuronal damage and loss in specific brain regions like the hippocampus.
-
Conclusion: From Bench to Bedside
The presented data provides a compelling case for the neuroprotective potential of this compound. The consistent observation of its anti-inflammatory and antioxidant effects across both in vitro and in vivo models strengthens the validity of these findings. The inhibition of key inflammatory signaling pathways, such as TLR4/NF-κB and the NLRP3 inflammasome, appears to be a central mechanism underlying its protective actions.
However, it is crucial to acknowledge the inherent limitations of translating preclinical findings to clinical applications. While cellular and animal models provide invaluable insights, they do not fully recapitulate the complexity of human neurodegenerative diseases. Further research is warranted to elucidate the optimal dosage, timing, and long-term effects of this compound supplementation in a clinical context. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource to inform the design of future studies aimed at validating the therapeutic potential of this compound for neurological disorders.
References
- 1. B-vitamins for neuroprotection: narrowing the evidence gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effects of this compound on neuroinflammation and neuronal damage caused by 1,2-diacetylbenzene in BV2 microglial and sH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Via p-JNK/Nrf-2/NF-κB Signaling Ameliorates Cadmium Chloride-Induced Oxidative Stress Mediated Memory Deficits in Mice Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridoxine Hydrochloride and Pyyridoxal 5'-Phosphate for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyridoxine hydrochloride and pyridoxal 5'-phosphate (P5P), the two primary forms of vitamin B6, in the context of neuroprotection. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and potential for neurotoxicity, presenting quantitative data in structured tables and illustrating key pathways and experimental designs using diagrams.
Introduction: The Two Faces of this compound
This compound is a crucial co-factor in numerous metabolic pathways, particularly in the nervous system. Its two common supplemental forms are pyridoxine hydrochloride, a synthetic and inactive precursor, and pyridoxal 5'-phosphate (P5P), the biologically active coenzyme form.[1][2] While both are utilized by the body, their distinct biochemical properties and metabolic pathways raise important questions regarding their comparative efficacy and safety in neuroprotective applications. Pyridoxine must be converted to P5P by the liver to become active.[3]
Comparative Efficacy in Neuroprotection
Direct head-to-head experimental studies comparing the neuroprotective efficacy of pyridoxine hydrochloride and P5P are limited. However, data from various preclinical and clinical studies using different models of neurological damage provide insights into their respective strengths.
Peripheral Neuropathy
Pyridoxine hydrochloride has demonstrated neuroprotective effects in rodent models of mononeuropathy. In studies involving partial sciatic nerve ligation (PSNL) and sciatic nerve crush injury (SNCI) in rats, treatment with pyridoxine hydrochloride led to significant improvements in sensory and motor function.[4][5]
Table 1: Neuroprotective Effects of Pyridoxine Hydrochloride in Rat Models of Mononeuropathy
| Parameter | Model | Treatment Group (Pyridoxine HCl, 100 mg/kg) | Untreated Group | Outcome |
| Thermal Hyperalgesia (seconds) | PSNL | 10.01 ± 0.23 (Day 21) | Persistently low | Significant improvement in pain threshold |
| Thermal Hyperalgesia (seconds) | SNCI | 10.36 ± 0.2 (Day 14) | Persistently low | Significant improvement in pain threshold |
| Motor Nerve Conduction Velocity (m/s) | SNCI | 30.39 ± 1.78 (Day 15) | Significantly lower | Marked improvement in nerve function |
| Motor Nerve Conduction Velocity (m/s) | SNCI | 40.59 ± 2.54 (Day 30) | Significantly lower | Continued improvement in nerve function |
Ischemic Brain Injury
P5P has shown significant neuroprotective potential in models of cerebral ischemia. In a study on gerbils with transient forebrain ischemia, intracerebroventricular administration of P5P before the ischemic event protected a majority of hippocampal CA1 pyramidal cells from delayed neuronal death. Another study in monkeys subjected to whole brain ischemia demonstrated that both P5P and pyridoxal (a related vitamer) could salvage CA1 neurons, with pyridoxal showing a more pronounced effect.
Table 2: Neuroprotective Effects of P5P and Pyridoxal in Ischemic Models
| Model Organism | Compound | Dosage | Surviving CA1 Neurons (%) | Control (Ischemia only) (%) |
| Gerbil | P5P | 4 µg/5 µl, i.c.v. | ~80% | Significantly lower |
| Monkey | P5P | 15 mg/kg/day, i.v. | ~17% | ~3.9% |
| Monkey | Pyridoxal | 15 mg/kg/day, i.v. | ~54% | ~3.9% |
Traumatic Brain Injury
In a rat model of controlled cortical impact (CCI) injury, administration of pyridoxine hydrochloride demonstrated dose-dependent improvements in behavioral outcomes and a reduction in cortical tissue loss.
Table 3: Effects of Pyridoxine Hydrochloride in a Rat Model of Traumatic Brain Injury
| Parameter | Treatment Group (Pyridoxine HCl, 600 mg/kg) | Vehicle-Treated Group | Outcome |
| Locomotor Placing Test | Significant improvement | Impaired performance | Enhanced motor recovery |
| Tactile Adhesive Removal Latencies | Significantly reduced | Prolonged latencies | Improved somatosensory function |
| Cortical Sparing | Significant | Greater tissue loss | Reduced brain damage |
Epilepsy
A clinical study in children with idiopathic intractable epilepsy found that P5P was more effective than pyridoxine in achieving seizure control. Of the patients who responded to this compound therapy, a significant portion required P5P exclusively.
Mechanisms of Neuroprotection
The neuroprotective actions of pyridoxine and P5P are mediated through distinct and overlapping signaling pathways.
Pyridoxine Hydrochloride: Glutamate Release Inhibition and Antioxidant Pathways
Pyridoxine's neuroprotective effects are partly attributed to its ability to inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals. This is achieved through the suppression of presynaptic voltage-dependent Ca2+ entry and protein kinase C (PKC) activity. Furthermore, pyridoxine can induce the synthesis of the antioxidant glutathione (GSH) by promoting the dimerization of pyruvate kinase M2 (PKM2), which in turn leads to the transactivation of the transcription factor Nrf2.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence of GLP-1-mediated neuroprotection in an animal model of pyridoxine-induced peripheral sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxine Deficiency Exacerbates Neuronal Damage after Ischemia by Increasing Oxidative Stress and Reduces Proliferating Cells and Neuroblasts in the Gerbil Hippocampus [mdpi.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. researchgate.net [researchgate.net]
The Neuroprotective Efficacy of Vitamin B6 and Other Antioxidants: A Comparative Analysis for Neuronal Cells
A comprehensive review of experimental data reveals the distinct and overlapping mechanisms by which Vitamin B6 and other prominent antioxidants protect neuronal cells from oxidative stress-induced damage. This guide provides a comparative analysis of their performance, supported by quantitative data and detailed experimental protocols, to inform researchers and drug development professionals in the field of neuroprotection.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological factor in a range of neurodegenerative diseases. This guide delves into the neuroprotective capabilities of this compound (pyridoxine) and compares its efficacy with other well-established antioxidants, including Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase.
Comparative Efficacy of Antioxidants on Neuronal Cell Viability
The following table summarizes the quantitative effects of various antioxidants on the viability of neuronal cells subjected to oxidative stress, as reported in several in vitro studies.
| Antioxidant | Cell Line | Stressor | Concentration | Outcome |
| This compound | SH-SY5Y | 1,2-diacetylbenzene (DAB) | Not Specified | Suppressed TLR4/NF-κB and TREM-1/DAP12/NLRP3/caspase-1/IL1B pathways, reduced ROS and nitric oxide.[1] |
| This compound | NG 108/15 | Domoic acid | Not Specified | Attenuated increases in glutamate and influx of extracellular calcium.[2][3] |
| Vitamin C | PC12 cells | Paraquat (50 µM) | 0.3–10 µM | Suppressed the elevation of intracellular dopamine and prevented paraquat toxicity.[4] |
| Vitamin E | SH-SY5Y | Hydrogen peroxide (H2O2) | Not Specified | Tocotrienols were more active than tocopherols in protecting against H2O2-induced cell damage.[5] |
| Vitamin E | Neural cells from 46C ES cells | Glutamate (60 mM) | 100–300 ng/mL | Reduced ROS levels and downregulated NMDA and kainate receptor expression. |
| Glutathione (GSH) | Mouse hippocampal neurons | Ischemia-reperfusion | Not Specified | Post-ischemic restoration of neuronal GSH levels was neuroprotective. |
| Superoxide Dismutase (SOD) | SH-SY5Y | Hydrogen peroxide (H2O2) | Not Specified | Inhibited the accumulation of ROS and enhanced cell viability. |
| Catalase | Rat cortical neurons | Hydrogen peroxide (H2O2) | 1-10 pfu/cell (adenoviral vector) | Conferred dose-dependent protection against H2O2 exposure. |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The neuroprotective effects of these antioxidants are mediated through a variety of signaling pathways. This compound, for instance, has been shown to modulate inflammatory pathways and reduce oxidative stress. Vitamin E exerts its effects by scavenging free radicals and modulating glutamate receptor expression. The enzymatic antioxidants, SOD and catalase, directly neutralize specific reactive oxygen species.
Signaling Pathway of this compound in Neuroprotection
Caption: this compound signaling in neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent (e.g., 100 µM H2O2) for a specified duration (e.g., 24 hours). A control group should be left untreated.
-
Antioxidant Treatment: Treat the cells with various concentrations of the antioxidant (e.g., this compound) for a predetermined time before or after the addition of the stressor.
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture neuronal cells in a 24-well plate.
-
Treatment: Treat the cells with the antioxidant and/or the oxidative stressor as described in the cell viability protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. The anti-inflammatory effects of this compound on neuroinflammation and neuronal damage caused by 1,2-diacetylbenzene in BV2 microglial and sH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Animal Models for Pyyridoxine-Dependent Epilepsy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of established animal models for Pyridoxine-Dependent Epilepsy (PDE), supported by experimental data. Detailed methodologies for key validation experiments are also presented to facilitate the replication and extension of these findings.
Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive metabolic disorder characterized by recurrent seizures in infants and young children that are resistant to conventional anti-epileptic drugs but are responsive to high doses of pyridoxine (vitamin B6). The primary genetic cause of PDE is mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (AASA) dehydrogenase. This enzyme deficiency leads to the accumulation of AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), which in turn is thought to inactivate pyridoxal 5'-phosphate (PLP), the active form of this compound, leading to neuronal hyperexcitability.
The development and validation of robust animal models are crucial for understanding the pathophysiology of PDE and for the preclinical evaluation of novel therapeutic strategies. This guide focuses on the two most prominent animal models: the zebrafish (Danio rerio) and the mouse (Mus musculus), both with engineered knockouts of the Aldh7a1 gene.
Comparative Data on Animal Model Validation
The validation of Aldh7a1 knockout models in both zebrafish and mice has focused on three key areas: biochemical fidelity, seizure phenotype and electrophysiological correlates, and response to therapy. The following tables summarize the key quantitative data from validation studies.
| Biomarker | Fold Change (KO vs. WT) | Tissue/Fluid | Reference |
| Zebrafish (aldh7a1-/-) | |||
| α-Aminoadipic semialdehyde (AASA) | Detected only in mutants | Whole larvae | [1] |
| Δ1-Piperideine-6-carboxylate (P6C) | Detected only in mutants | Whole larvae | [1] |
| Pipecolic Acid | Elevated | Whole larvae | [2] |
| Mouse (Aldh7a1-/-) | |||
| Pipecolic Acid | ~64x higher | Brain | [3] |
| Δ1-Piperideine-6-carboxylate (P6C) | Significantly elevated | Brain | [3] |
| α-Aminoadipic semialdehyde (AASA) | Accumulated | Brain, Liver | |
| 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) | Increased | Plasma, Brain | |
| 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) | Increased | Plasma, Brain |
Table 1: Biochemical Validation of Aldh7a1 Knockout Models. This table summarizes the changes in key biomarkers associated with Pyridoxine-Dependent Epilepsy in zebrafish and mouse models.
| Phenotype | Zebrafish (aldh7a1-/-) | Mouse (Aldh7a1-/-) | Reference |
| Spontaneous Seizures | Yes, starting at ~10 days post-fertilization | No, seizures are induced by a high-lysine diet | |
| Seizure-like Behavior | Spontaneous rapid increase in locomotion and circling swim behavior | Vigorous seizures leading to death on a high-lysine diet | |
| Electrophysiological Correlates | Epileptiform electrographic activity (population bursts in tectal recordings) | Not explicitly detailed in the provided search results, but EEG is a standard method for monitoring seizures in mice. | |
| Pyridoxine Response | Seizures are sensitive to pyridoxine and pyridoxal 5'-phosphate, extending lifespan | Pyridoxine controls seizures and improves survival on a high-lysine diet |
Table 2: Phenotypic and Therapeutic Validation of Aldh7a1 Knockout Models. This table compares the seizure phenotype and response to pyridoxine treatment in zebrafish and mouse models of Pyridoxine-Dependent Epilepsy.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key experiments used in the validation of PDE animal models.
Generation of aldh7a1/Aldh7a1 Knockout Models via CRISPR/Cas9
Objective: To create a loss-of-function mutation in the aldh7a1 (zebrafish) or Aldh7a1 (mouse) gene.
Methodology:
-
Guide RNA (gRNA) Design: Design a gRNA targeting a critical exon of the aldh7a1/Aldh7a1 gene. Online tools such as CHOPCHOP can be used for this purpose.
-
gRNA and Cas9 Synthesis: Synthesize the designed gRNA and Cas9 mRNA in vitro.
-
Microinjection:
-
Zebrafish: Inject the gRNA and Cas9 mRNA mixture into one-cell stage zebrafish embryos.
-
Mouse: Inject the gRNA and Cas9 protein/mRNA into zygotes, which are then implanted into pseudopregnant females.
-
-
Founder Screening: Identify founder animals (F0) with mutations in the target gene using techniques like high-resolution melt analysis (HRMA) or sequencing of the target locus.
-
Germline Transmission: Raise F0 animals to sexual maturity and outcross with wild-type animals to identify individuals that transmit the mutation to the F1 generation.
-
Genotyping: Establish a colony and genotype subsequent generations to identify homozygous knockout animals.
Behavioral Seizure Monitoring
Objective: To observe and quantify seizure-like behaviors in the animal models.
Methodology:
-
Zebrafish Larvae:
-
Place individual larvae (5-10 days post-fertilization) in individual wells of a multi-well plate.
-
Use a high-speed video tracking system to monitor locomotor activity.
-
Quantify parameters such as total distance moved, velocity, and circling behavior. Seizure-like events are often characterized by high-velocity, convulsive, and circling movements.
-
-
Mice:
-
House mice individually in observation chambers.
-
For diet-induced seizures in the Aldh7a1 knockout model, switch the diet to a high-lysine formulation.
-
Continuously monitor the animals using a video recording system.
-
Score seizure severity based on a standardized scale (e.g., the Racine scale).
-
Electrophysiological Recording (EEG)
Objective: To detect and characterize epileptiform brain activity.
Methodology:
-
Zebrafish Larvae:
-
Immobilize the larva in low-melting-point agarose.
-
Place a recording electrode (e.g., a glass micropipette filled with artificial cerebrospinal fluid) into the optic tectum or forebrain.
-
Record local field potentials to identify spontaneous epileptiform discharges, which often manifest as high-amplitude, polyspike bursts.
-
-
Mice:
-
Surgically implant EEG electrodes over the cortex. A reference and ground electrode are also implanted.
-
Allow the mouse to recover from surgery.
-
Connect the implanted electrodes to a recording system and record the EEG in freely moving animals.
-
Analyze the EEG recordings for the presence of spike-wave discharges and other seizure-related electrical activity.
-
Biochemical Analysis of PDE Biomarkers by LC-MS/MS
Objective: To quantify the levels of key PDE biomarkers in biological samples.
Methodology:
-
Sample Collection: Collect plasma, brain tissue, or whole zebrafish larvae.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Deproteinize plasma or tissue homogenates using a solvent like acetonitrile.
-
Add an internal standard (e.g., deuterated pipecolic acid) for accurate quantification.
-
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A chiral column may be necessary to separate D- and L-pipecolic acid.
-
Mass Spectrometric Detection: Detect and quantify the analytes using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of each biomarker based on the signal intensity relative to the internal standard.
Visualizing Key Processes
To further clarify the underlying biology and experimental approaches, the following diagrams illustrate the lysine degradation pathway and a typical workflow for validating PDE animal models.
Figure 1: The lysine degradation pathway, highlighting the enzymatic step catalyzed by ALDH7A1 and its disruption in Pyridoxine-Dependent Epilepsy (PDE).
References
Pyridoxine vs. Pyridoxamine: A Comparative Analysis of Their Anti-Glycation Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of anti-glycation agents is paramount in the quest to mitigate the pathological consequences of advanced glycation end products (AGEs). Among the vitamers of vitamin B6, pyridoxine and pyridoxamine have garnered significant attention for their potential roles in inhibiting the glycation cascade. This guide provides an objective comparison of their effects, supported by experimental data, to elucidate their differential efficacy as glycation inhibitors.
Executive Summary
Pyridoxamine has demonstrated superior efficacy in inhibiting the formation of AGEs compared to pyridoxine. This heightened activity is attributed to its unique chemical structure, which allows it to interfere with multiple stages of the glycation process. Pyridoxamine acts by chelating metal ions, scavenging reactive carbonyl species (RCS), and trapping reactive oxygen species (ROS), thereby preventing the conversion of early glycation products to irreversible AGEs. In contrast, pyridoxine's anti-glycation activity is considerably less pronounced, primarily due to the absence of a reactive primary amino group, which is crucial for trapping carbonyl intermediates.
Quantitative Comparison of Anti-Glycation Effects
The following table summarizes the quantitative data from a key comparative study investigating the inhibitory effects of pyridoxine and pyridoxamine on protein glycation in human erythrocytes under high-glucose conditions.
| Parameter Measured | Experimental Condition | Pyridoxine (1 mM) | Pyridoxamine (1 mM) | Reference |
| Glycated Hemoglobin (HbA1c) Formation | High Glucose (30 mM) | Significant reduction | Significant reduction | [Jain & Lim, 2001] |
| Lipid Peroxidation | High Glucose (30 mM) | Significantly lowered | Significantly lowered | [Jain & Lim, 2001] |
| Superoxide Radical Production | Cell-free system with high glucose | Inhibition observed | Inhibition observed | [Jain & Lim, 2001] |
Note: While both compounds showed inhibitory effects, the broader body of research indicates that pyridoxamine is a more potent inhibitor of the overall AGE formation pathway.
Mechanisms of Action: A Comparative Overview
The differential efficacy of pyridoxine and pyridoxamine stems from their distinct molecular mechanisms for inhibiting glycation.
Pyridoxamine: A Multi-faceted Glycation Inhibitor
Pyridoxamine's robust anti-glycation activity is a result of its ability to intervene at multiple points in the Maillard reaction cascade.[1][2][3] Its primary mechanisms include:
-
Scavenging of Reactive Carbonyl Species (RCS): The primary amino group of pyridoxamine readily reacts with and detoxifies reactive dicarbonyl compounds like glyoxal, methylglyoxal, and 3-deoxyglucosone, which are key intermediates in AGE formation.[1]
-
Chelation of Metal Ions: Pyridoxamine can form stable complexes with transition metal ions such as copper and iron.[2] These metal ions are known to catalyze the oxidative reactions that are critical for the conversion of Amadori products to AGEs.
-
Trapping of Reactive Oxygen Species (ROS): The glycation process is intrinsically linked to oxidative stress. Pyridoxamine has been shown to possess antioxidant properties, enabling it to scavenge ROS and thereby inhibit the oxidative steps in AGE formation.
-
Inhibition of Post-Amadori Pathways: By targeting the downstream pathways of Amadori product degradation, pyridoxamine effectively halts the progression to irreversible AGEs.
Pyridoxine: Limited Anti-Glycation Potential
Pyridoxine's capacity to inhibit glycation is significantly limited compared to pyridoxamine. The primary reason for this is the absence of a primary amino group in its structure; instead, it has a hydroxyl group at the corresponding position. This structural difference prevents it from effectively trapping the reactive carbonyl intermediates that are central to AGE formation. While pyridoxine does exhibit some antioxidant activity, this alone is not sufficient to confer potent anti-glycation effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways in protein glycation and the experimental workflow for comparing the inhibitory effects of pyridoxine and pyridoxamine.
Figure 1: Simplified pathway of advanced glycation end product (AGE) formation.
Figure 2: Experimental workflow for comparing pyridoxine and pyridoxamine.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the comparison of pyridoxine and pyridoxamine.
In Vitro Glycation of Hemoglobin in Human Erythrocytes
Objective: To assess the inhibitory effect of pyridoxine and pyridoxamine on the formation of glycated hemoglobin (HbA1c) in a high-glucose environment.
Materials:
-
Freshly collected human blood with anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
D-glucose solution (e.g., 1 M stock).
-
Pyridoxine hydrochloride solution (e.g., 100 mM stock).
-
Pyridoxamine dihydrochloride solution (e.g., 100 mM stock).
-
Sterile incubation tubes.
-
Centrifuge.
-
HbA1c analyzer (e.g., based on cation-exchange HPLC).
Procedure:
-
Erythrocyte Isolation: Centrifuge the whole blood at a low speed (e.g., 1500 x g) for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat. Wash the remaining red blood cells (RBCs) three times with cold PBS.
-
Incubation Setup: Prepare a 50% hematocrit suspension of the washed RBCs in PBS.
-
Experimental Groups: Set up the following incubation mixtures in sterile tubes:
-
Control: RBC suspension + PBS.
-
High Glucose: RBC suspension + D-glucose (final concentration 30 mM).
-
Pyridoxine Group: RBC suspension + D-glucose (30 mM) + Pyridoxine (final concentration 1 mM).
-
Pyridoxamine Group: RBC suspension + D-glucose (30 mM) + Pyridoxamine (final concentration 1 mM).
-
-
Incubation: Incubate all tubes at 37°C for a specified period (e.g., 24-48 hours) with gentle shaking.
-
HbA1c Measurement: After incubation, wash the RBCs with PBS to remove excess glucose and inhibitors. Lyse the RBCs with deionized water. Measure the percentage of HbA1c in the lysate using a standardized HbA1c analyzer.
Fructosamine Assay (Nitroblue Tetrazolium Method)
Objective: To quantify the concentration of early glycation products (fructosamines) in a sample.
Principle: In an alkaline environment, fructosamines rearrange to form an eneaminol structure that reduces nitroblue tetrazolium (NBT) to a colored formazan product. The rate of color formation is proportional to the fructosamine concentration.
Materials:
-
Carbonate buffer (pH 10.4).
-
Nitroblue tetrazolium (NBT) solution.
-
Fructosamine calibrator.
-
Microplate reader or spectrophotometer capable of reading at 530 nm.
-
Protein samples (e.g., plasma, serum, or in vitro glycated protein).
Procedure:
-
Sample Preparation: Dilute protein samples as needed with PBS.
-
Assay Reaction: In a microplate well or cuvette, mix the sample with the carbonate buffer.
-
Initiation of Reaction: Add the NBT solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate or cuvette in the reader and measure the absorbance at 530 nm at two time points (e.g., 5 and 10 minutes) at a constant temperature (e.g., 37°C).
-
Calculation: Calculate the change in absorbance per minute (ΔA/min). Compare the rate of the unknown samples to that of the fructosamine calibrator to determine the fructosamine concentration.
Protein Carbonyl Assay (DNPH Method)
Objective: To measure the extent of protein oxidation by quantifying the carbonyl content.
Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenylhydrazone adducts, which can be quantified spectrophotometrically.
Materials:
-
2,4-dinitrophenylhydrazine (DNPH) solution in HCl.
-
Trichloroacetic acid (TCA) solution.
-
Ethanol/ethyl acetate wash solution.
-
Guanidine hydrochloride solution.
-
Spectrophotometer capable of reading at ~370 nm.
-
Protein samples.
Procedure:
-
Derivatization: Incubate the protein sample with the DNPH solution. A blank is prepared by incubating the same amount of protein with HCl without DNPH.
-
Protein Precipitation: Add TCA to precipitate the proteins. Centrifuge to pellet the proteins.
-
Washing: Discard the supernatant and wash the protein pellet multiple times with the ethanol/ethyl acetate solution to remove any unreacted DNPH.
-
Solubilization: Resuspend the washed pellet in the guanidine hydrochloride solution.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the dinitrophenylhydrazone adducts (typically 360-385 nm).
-
Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH.
Measurement of Fluorescent AGEs
Objective: To determine the overall level of fluorescent advanced glycation end products.
Principle: Many AGEs possess intrinsic fluorescence. This property can be used to quantify their presence in a sample.
Materials:
-
Fluorospectrometer.
-
Quartz cuvettes.
-
Protein samples.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Sample Preparation: Dilute the protein samples to an appropriate concentration with PBS to avoid inner filter effects.
-
Fluorescence Measurement: Place the sample in a quartz cuvette and measure the fluorescence intensity using an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis: Express the results in arbitrary fluorescence units or relative to a standard such as quinine sulfate.
Conclusion
The available experimental evidence strongly indicates that pyridoxamine is a more potent inhibitor of glycation and AGE formation than pyridoxine. Its multi-faceted mechanism of action, which includes the scavenging of reactive carbonyl species, chelation of metal ions, and antioxidant activity, allows it to effectively disrupt the glycation cascade at multiple stages. In contrast, the structural limitations of pyridoxine, particularly the absence of a primary amino group, restrict its anti-glycation capabilities. For researchers and professionals in drug development, focusing on pyridoxamine and its derivatives may offer a more promising avenue for the development of therapeutic strategies to combat the detrimental effects of glycation in various pathological conditions.
References
correlating plasma vitamin B6 levels with functional neurological outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of research correlating plasma vitamin B6 levels with functional neurological outcomes. The data presented is intended to offer a comprehensive overview of the current scientific landscape, aiding in research and development efforts.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the link between plasma this compound levels and various neurological outcomes.
Table 1: Cognitive Function
| Study (Year) | Participant Group | This compound Biomarker & Unit | Key Findings | Neurological Outcome Measure |
| Nozaki et al. (2025) | 266 older Japanese adults (Normal Cognition, Mild Cognitive Impairment [MCI], Alzheimer's Disease [AD]) | Serum Pyridoxal 5'-Phosphate (PLP) (nmol/L) | Compared to the lowest quartile (<47 nmol/L), the odds ratios for MCI or AD were significantly lower in the third (68–114 nmol/L; OR: 0.40) and fourth (≥114 nmol/L; OR: 0.37) quartiles. | Mini-Mental State Examination (MMSE), Clinical diagnosis of MCI or AD |
| Merete et al. (2019) | 949 participants from the Boston Puerto Rican Health Study | Plasma Pyridoxal 5'-Phosphate (PLP) (nmol/L) | Lower baseline plasma PLP was associated with increased odds of a major 2-year decline in global cognitive function. | 7-test cognitive battery |
| Malouf et al. (2003) | Healthy older adults | N/A (Supplementation study) | No evidence of short-term benefit from this compound supplementation on cognitive function. | Various cognitive function tests |
Table 2: Peripheral Neuropathy
| Study (Year) | Participant Group | This compound Biomarker & Unit | Key Findings | Neurological Outcome Measure |
| Stewart et al. (2022) | 261 patients with Chronic Idiopathic Axonal Polyneuropathy (CIAP) | Plasma this compound (µg/L) | No logistic relation was found between elevated plasma B6 levels and neuropathy severity. Moderately elevated levels (100-200 µg/L) were not associated with significantly worse signs or symptoms. | Nerve Conduction Studies (NCS), Neurological examination findings, Patient-reported symptoms |
| Visser et al. (2014) | 381 patients with CIAP and 140 healthy controls | Serum this compound (nmol/L) | This compound levels in patients were not significantly higher than in controls. The severity of neuropathy did not significantly correlate with this compound levels. | Clinical evaluation of neuropathy symptoms |
| TGA (2022) | Case reports from the Therapeutic Goods Administration (Australia) | N/A (Supplementation data) | Peripheral neuropathy can occur at daily this compound doses of less than 50 mg. | Patient-reported symptoms of peripheral neuropathy |
Table 3: Stroke
| Study (Year) | Participant Group | This compound Biomarker & Unit | Key Findings | Neurological Outcome Measure |
| Man et al. (2021) | Meta-analysis of 8 randomized controlled trials (8,513 stroke patients) | N/A (Supplementation study) | Vitamin B supplementation (including B6) showed a significant risk reduction for stroke recurrence (RR: 0.87). | Stroke recurrence, Cardiovascular events, Vascular death |
| Spence et al. (2018) | Review of Randomized Controlled Trials | N/A (Supplementation study) | B vitamin supplementation (folic acid, B6, B12) reduces the relative risk of stroke overall by about 10%. | Stroke risk |
| Li et al. (2015) | Network meta-analysis of 17 trials (86,393 patients) | N/A (Supplementation study) | Folic acid plus this compound might be the optimal B-vitamin therapy for stroke prevention. | Stroke risk |
| Ulvik et al. (2018) | 6,891 adults from the Hordaland Health Study | Plasma PAr (4-pyridoxic acid: (pyridoxal + PLP)) | Higher plasma PAr was independently associated with an increased risk of incident stroke. | Incident stroke |
Table 4: Seizures
| Study (Year) | Participant Group | This compound Biomarker & Unit | Key Findings | Neurological Outcome Measure |
| Hart et al. (2022) | 32 adult epilepsy patients | Serum Pyridoxine (ng/mL) | A statistically significant relationship was found between low serum pyridoxine levels and poorly controlled seizures (p=0.03). Median serum B6 was 17.5 ng/mL in the poorly controlled group vs. 35.8 ng/mL in the well-controlled group. | Seizure frequency (Well-controlled vs. Poorly-controlled) |
| Mintzer et al. (2012) | 33 patients on enzyme-inducing anti-epileptic drugs (AEDs) and 11 controls | Plasma this compound | This compound deficiency was found in 48% of patients taking enzyme-inducing AEDs compared to 9% of controls. | Plasma this compound levels |
Experimental Protocols
Cognitive Function Assessment (Nozaki et al., 2025)
-
Study Design: Cross-sectional study.
-
Participants: 266 older Japanese individuals categorized as having normal cognition (NC), mild cognitive impairment (MCI), or Alzheimer's disease (AD).
-
This compound Measurement: Serum pyridoxal 5'-phosphate (PLP) concentrations were measured. Participants were divided into quartiles based on their serum PLP levels: Q1 (<47 nmol/L), Q2 (≥47–<68 nmol/L), Q3 (≥68–<114 nmol/L), and Q4 (≥114 nmol/L).
-
Neurological Outcome Assessment: Cognitive function was assessed using the Mini-Mental State Examination (MMSE). Clinical diagnosis of NC, MCI, or AD was made by neurologists.
-
Statistical Analysis: Logistic regression analyses were used to determine the odds ratios for MCI or AD across the serum PLP quartiles, adjusting for various confounding factors.
Peripheral Neuropathy Evaluation (Stewart et al., 2022)
-
Study Design: Cross-sectional study.
-
Participants: 261 patients with a diagnosis of chronic idiopathic axonal polyneuropathy (CIAP) from the Peripheral Neuropathy Research Registry. Patients with this compound deficiency (0-4.9 μg/L) were excluded.
-
This compound Measurement: Plasma this compound levels were measured in μg/L.
-
Neurological Outcome Assessment: Neuropathy severity was assessed through nerve conduction studies (NCS), neurological examinations (including toe strength, vibration sense, and deep tendon reflexes), and patient-reported symptoms of numbness and pain intensity.
-
Statistical Analysis: A chi-square test for independence and logistic regression analysis were performed to determine the relationship between elevated plasma B6 levels and the various neuropathy outcome measures, controlling for age and time since symptom onset.
Stroke Outcome Meta-Analysis (Man et al., 2021)
-
Study Design: Meta-analysis of randomized controlled trials.
-
Participants: Data from 8 trials involving a total of 8,513 patients who had previously experienced a stroke.
-
Intervention: Supplementation with B vitamins (including B6, B9, and B12).
-
Neurological Outcome Assessment: The primary outcomes were the risk of stroke recurrence, major cardiovascular events, and vascular death.
-
Statistical Analysis: Risk ratios (RR) were calculated to determine the effect of vitamin B supplementation on the specified outcomes.
Seizure Control Assessment (Hart et al., 2022)
-
Study Design: Prospective observational study.
-
Participants: 32 adult patients with epilepsy.
-
This compound Measurement: Serum pyridoxine levels were measured in ng/mL.
-
Neurological Outcome Assessment: Patients were classified as "well-controlled" (no seizures in the last three months) or "poorly controlled" (one or more seizures in the last three months).
-
Statistical Analysis: Fisher's Exact Test was used to determine the statistical significance of the association between low serum pyridoxine levels and poor seizure control.
Visualizations
A Comparative Analysis of Vitamin B6 Vitamers on Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of different vitamin B6 vitamers—pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM)—on gene expression. While direct comparative transcriptomic studies are limited, this document synthesizes available data to offer insights into their differential impacts and underlying mechanisms.
Introduction to this compound Vitamers and Gene Regulation
This compound is a crucial co-factor for over 140 enzymatic reactions, primarily in amino acid metabolism. Its biologically active form, pyridoxal 5'-phosphate (PLP), is synthesized from the dietary vitamers pyridoxine, pyridoxal, and pyridoxamine through a series of enzymatic conversions. Beyond its co-enzymatic role, PLP has been identified as a modulator of gene expression, influencing the activity of steroid hormone receptors and other transcription factors.[1] The various B6 vitamers are not functionally equivalent, and their distinct metabolic fates and cellular interactions can lead to differential effects on gene expression.
Comparative Gene Expression Data
A study on the effects of long-term pyridoxamine treatment in aged mice revealed changes in the expression of genes related to inflammation and oxidative stress in cerebral arteries. The treatment was associated with a trend towards the restoration of age-related changes in the expression of these genes to levels seen in younger mice.
| Gene | Biological Function | Effect of Pyridoxamine Treatment in Aged Mice |
| Ager (RAGE) | Receptor for Advanced Glycation Endproducts; pro-inflammatory | Downregulation |
| Tnf (TNF-α) | Pro-inflammatory cytokine | Downregulation |
| Sod1 (SOD1) | Antioxidant enzyme | Upregulation |
| Sod2 (SOD2) | Antioxidant enzyme | Upregulation |
| Nox2 (NADPH oxidase 2) | Pro-oxidant enzyme | Downregulation |
Table 1: Gene expression changes in the cerebral arteries of aged mice treated with pyridoxamine. Data is qualitative, indicating the direction of change relative to untreated aged mice.
In a separate study using a mouse macrophage cell line (RAW264.7), the different vitamers showed varied efficacy in suppressing lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (Cox-2), a key enzyme in inflammation. Pyridoxal was found to be the most potent inhibitor of Cox-2 expression, followed by pyridoxamine and pyridoxine.
| Vitamer | Relative Efficacy in Suppressing Cox-2 mRNA Expression |
| Pyridoxal (PL) | +++ |
| Pyridoxamine (PM) | ++ |
| Pyridoxine (PN) | + |
Table 2: Comparative efficacy of this compound vitamers in suppressing LPS-induced Cox-2 expression in RAW264.7 cells.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound vitamers on gene expression are rooted in their metabolic interconversion and the direct interaction of PLP with nuclear receptors and transcription factors. The administration of any of the three primary vitamers can lead to an increase in intracellular PLP levels, which is the primary molecule mediating changes in gene expression.
PLP has been shown to modulate the transcriptional activity of steroid hormone receptors, including those for glucocorticoids, progesterone, androgens, and estrogens, by forming a Schiff base with a lysine residue in the receptor's hinge region, thereby inhibiting its binding to DNA.[1] Furthermore, PLP can directly interact with and inactivate tissue-specific transcription factors like HNF-1 and C/EBP.[1]
The above diagram illustrates the conversion of dietary B6 vitamers to the active form, PLP, which then modulates the activity of transcription factors to alter gene expression.
Experimental Protocols
General Workflow for Comparative Gene Expression Analysis
The following diagram outlines a general experimental workflow for a comparative transcriptomic study of this compound vitamers.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Human hepatoma (HepG2) cells or mouse macrophage (RAW264.7) cells are commonly used models.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HepG2, RPMI-1640 for RAW264.7) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded and allowed to adhere. The medium is then replaced with fresh medium containing the vehicle control or one of the this compound vitamers (pyridoxal, pyridoxine, or pyridoxamine) at desired concentrations (e.g., 1-100 µM). Treatment duration can range from a few hours to several days depending on the experimental goals.
2. RNA Isolation:
-
Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.[2]
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA (RIN > 8) is used for downstream applications.
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized using reverse transcriptase. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference genome (human or mouse) using a splice-aware aligner like STAR or HISAT2.
-
Gene Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq or featureCounts.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the vitamer-treated groups and the vehicle control.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological pathways and processes that are significantly altered by each vitamer.
Conclusion
The available evidence, though fragmented, suggests that this compound vitamers can exert differential effects on gene expression, particularly in the context of inflammation and oxidative stress. Pyridoxal appears to have more direct and potent effects on certain inflammatory pathways compared to pyridoxine and pyridoxamine. However, it is crucial to recognize that the intracellular conversion of these vitamers to the active form, PLP, is a key determinant of their biological activity. Future comprehensive and comparative transcriptomic studies are needed to fully elucidate the distinct and overlapping roles of each this compound vitamer in regulating gene expression. Such studies will be invaluable for understanding their specific health effects and for the development of targeted therapeutic strategies.
References
A Researcher's Guide to the Validation of Vitamin B6 Status Biomarkers
For researchers, scientists, and drug development professionals, the accurate assessment of vitamin B6 status is crucial. This guide provides an objective comparison of key biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate markers for clinical and research applications.
This compound is a crucial coenzyme in numerous metabolic pathways, and its deficiency has been linked to a range of pathological conditions. The validation of reliable biomarkers is therefore paramount for accurately determining an individual's this compound status. This guide delves into the primary direct and functional biomarkers, presenting a comparative analysis of their performance, and offering detailed experimental protocols for their measurement.
Comparative Analysis of this compound Biomarkers
The selection of an appropriate biomarker for this compound status depends on the specific research or clinical question, the required turnaround time, and the available laboratory infrastructure. The following table summarizes the quantitative performance of commonly used biomarkers.
| Biomarker Category | Biomarker | Matrix | Correlation with this compound Intake | Correlation with Plasma PLP | Key Advantages | Key Limitations | Reference Range |
| Direct Biomarkers | Plasma Pyridoxal 5'-Phosphate (PLP) | Plasma/Serum | Strong positive correlation | N/A | Most commonly used and well-established indicator of this compound status.[1][2] | Influenced by inflammation, alkaline phosphatase activity, low serum albumin, and alcohol consumption.[2][3] | Adequate: >30 nmol/L[3] |
| Erythrocyte PLP (ePLP) | Erythrocytes | Positive correlation | Positively correlated | Considered a more reliable marker than plasma PLP in inflammatory conditions as it reflects intracellular this compound status. | Responds more slowly to changes in this compound intake compared to plasma PLP. | Not as widely standardized as plasma PLP. | |
| Urinary 4-Pyridoxic Acid (PA) | Urine | Strong positive correlation | Strong correlation (r = 0.77) | Non-invasive sample collection; reflects recent dietary intake. | Influenced by renal function and protein intake. | Varies with intake. | |
| Functional Biomarkers | Erythrocyte Aspartate Aminotransferase Activity Coefficient (EAST-AC) | Erythrocytes | Weak correlation with urinary PA | Weak correlation | Reflects long-term this compound status. | Not suitable for large-scale studies due to the need for fresh erythrocytes and standardization challenges. | Activation coefficient >1.8 may indicate deficiency. |
| Tryptophan Load Test (Urinary Xanthurenic Acid) | Urine | N/A | N/A | Sensitive to this compound deficiency. | Invasive and laborious procedure; not suitable for large-scale studies. | Varies with tryptophan load. | |
| Plasma Homocysteine | Plasma | Indirectly related | Indirectly related | Widely available clinical test. | Not specific to this compound; also influenced by folate and vitamin B12 status. | Dependent on folate and B12 status. | |
| Biomarker Ratios | 3-Hydroxykynurenine/Xanthurenic Acid (HK/XA) Ratio | Plasma | Functional marker of this compound status | N/A | May be a more sensitive indicator of functional this compound status. | Requires specialized metabolomic analysis. | Not yet standardized. |
| 4-Pyridoxic Acid/(PLP+PL) Ratio (PAr) | Plasma | Marker of this compound catabolism during inflammation | N/A | May provide insights into this compound metabolism in inflammatory states. | Requires measurement of multiple vitamers. | Not yet standardized. |
Experimental Protocols
Accurate and reproducible measurement of this compound biomarkers is essential for their validation and clinical utility. Below are detailed methodologies for key assays.
Measurement of Plasma Pyridoxal 5'-Phosphate (PLP) by High-Performance Liquid Chromatography (HPLC)
This method is based on the derivatization of PLP to a fluorescent compound, followed by separation and quantification using reverse-phase HPLC.
a. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes and protect from light.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for derivatization.
b. Derivatization:
-
To the supernatant, add a derivatizing agent (e.g., a solution containing semicarbazide) and incubate at a specific temperature and time to form a stable fluorescent derivative.
c. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the PLP derivative (e.g., excitation at 322 nm and emission at 417 nm).
-
Quantification: Generate a standard curve using known concentrations of PLP to quantify the concentration in the samples.
Measurement of Urinary 4-Pyridoxic Acid (4-PA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of 4-PA in urine.
a. Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample with a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled 4-PA) to the diluted sample.
b. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reverse-phase column to separate 4-PA from other urinary components. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both 4-PA and the internal standard using multiple reaction monitoring (MRM).
-
-
Quantification: Calculate the concentration of 4-PA in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-PA.
Erythrocyte Aspartate Aminotransferase (EAST) Activity Assay
This functional assay measures the activity of the PLP-dependent enzyme EAST in erythrocytes, both with and without the addition of exogenous PLP.
a. Sample Preparation:
-
Collect whole blood in heparin-containing tubes.
-
Isolate erythrocytes by centrifugation and wash them three times with cold saline.
-
Lyse the washed erythrocytes by adding distilled water or a hypotonic buffer.
b. Assay Procedure:
-
Prepare two sets of reaction mixtures for each sample.
-
One set will measure the basal EAST activity, while the other will measure the stimulated activity after the addition of a saturating concentration of PLP.
-
The reaction mixture typically contains L-aspartate, α-ketoglutarate, and the erythrocyte lysate in a suitable buffer.
-
Initiate the reaction and monitor the change in absorbance at a specific wavelength (e.g., 340 nm) due to the oxidation of NADH, which is coupled to the transaminase reaction.
-
Calculate the EAST activity in Units/g of hemoglobin.
c. Calculation of Activation Coefficient (EAST-AC):
-
EAST-AC = (Stimulated EAST activity) / (Basal EAST activity)
-
An elevated EAST-AC indicates a deficiency in this compound, as the endogenous enzyme is not saturated with its coenzyme, PLP.
Visualizing Methodologies and Biomarker Relationships
To further clarify the experimental processes and the interplay between different biomarkers, the following diagrams have been generated.
Caption: Experimental workflow for the validation of this compound biomarkers.
Caption: Logical relationships between different this compound biomarkers.
References
A Head-to-Head Comparison of Analytical Methods for Vitamin B6 Quantification in Serum
The accurate determination of vitamin B6 levels in serum, primarily in the form of pyridoxal 5'-phosphate (PLP), is crucial for assessing nutritional status and diagnosing deficiencies.[1][2] This guide provides a detailed comparison of the two predominant analytical methods used in research and clinical settings: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics
A summary of the key performance characteristics for each method is presented in the table below. These values are compiled from various studies and demonstrate the analytical capabilities of each technique.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity | 7.7 - 300 nmol/L[1] | Up to 500 nmol/L[3][4] |
| Limit of Quantification (LOQ) | 0.9 nmol/L | 5 nmol/L |
| Imprecision (CV) | <15% | <5% |
| Analysis Time | ~10 minutes | 2.4 - 3.0 minutes |
| Derivatization | Required (Pre- or Post-column) | Not Required |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a widely established and robust method for the quantification of this compound. This technique relies on the separation of PLP from other serum components followed by chemical derivatization to produce a fluorescent compound that can be sensitively detected.
Experimental Protocol
The following is a representative protocol for the analysis of PLP in serum using HPLC with fluorescence detection:
-
Sample Preparation :
-
To 200 µL of serum, add 300 µL of a precipitation reagent (e.g., trichloroacetic acid) to remove proteins.
-
Vortex the mixture and incubate at 4°C for 10 minutes.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Derivatization :
-
Transfer the supernatant to a new tube and add a derivatization reagent (e.g., semicarbazide or sodium bisulfite).
-
Incubate the mixture to allow for the formation of a fluorescent derivative.
-
-
Chromatographic Separation :
-
Inject an aliquot of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute the components using an isocratic mobile phase.
-
-
Detection :
-
Detect the fluorescent PLP derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Excitation: 320 nm, Emission: 415 nm).
-
-
Quantification :
-
Quantify the PLP concentration by comparing the peak area or height to a standard curve prepared with known concentrations of PLP.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly specific and sensitive method for this compound analysis, offering advantages in terms of speed and reduced sample preparation complexity. This technique directly measures the mass-to-charge ratio of PLP, eliminating the need for chemical derivatization.
Experimental Protocol
A typical LC-MS/MS protocol for serum PLP determination is as follows:
-
Sample Preparation :
-
Add a stable isotope-labeled internal standard to the serum sample.
-
Precipitate proteins using a reagent like trichloroacetic acid.
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Separation :
-
Inject the supernatant onto an HPLC or UHPLC system for rapid separation. The total run time is typically short, around 2.4 to 3.0 minutes.
-
-
Mass Spectrometric Detection :
-
Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.
-
Utilize multiple reaction monitoring (MRM) to specifically detect the transition of the PLP precursor ion to a specific product ion.
-
-
Quantification :
-
Calculate the PLP concentration based on the ratio of the analyte signal to the internal standard signal, referenced against a calibration curve.
-
References
- 1. HPLC Method Developed for this compound Quantitation - Clinical Chemistry - Labmedica.com [labmedica.com]
- 2. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for this compound in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin B6
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Vitamin B6 (Pyridoxine Hydrochloride), offering procedural, step-by-step guidance to answer your operational questions and build a foundation of trust in laboratory safety.
Personal Protective Equipment (PPE) for this compound
When handling this compound in a laboratory setting, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2] A face shield may be required for operations with a higher risk of dust generation. | Should conform to EU EN166 or US NIOSH standards.[1][3][4] |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling. Clothing: Wear a lab coat or impervious clothing to prevent skin contact. For larger quantities or spill cleanup, full protective skin clothing may be necessary. | The type of protective equipment should be selected based on the concentration and amount of the substance being handled. |
| Respiratory Protection | For nuisance exposures or in well-ventilated areas, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For situations with the potential for higher dust concentrations or inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used. | Respirators and their components must be tested and approved under relevant government standards like NIOSH (US) or CEN (EU). |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area should be well-ventilated to minimize dust accumulation.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Minimize dust formation during handling and weighing.
-
Use appropriate tools and techniques to prevent aerosolization.
-
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Protect it from light and moisture.
-
After Handling: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate unnecessary personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.
-
Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills or Fire:
-
In case of a large spill or if the substance is involved in a fire, evacuate the area immediately.
-
For fires, use a self-contained breathing apparatus. Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Disposal Plan
The proper disposal of this compound is essential to prevent environmental contamination.
-
Laboratory Waste:
-
Dispose of surplus and non-recyclable this compound by offering it to a licensed disposal company.
-
Do not let the product enter drains.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
-
-
Household Quantities (for informational purposes):
-
While not the primary audience, it's useful to know that for small, household quantities, the recommendation is to mix the expired vitamins with an unappealing substance like coffee grounds or cat litter.
-
The mixture should then be placed in a sealed container and disposed of in the household trash.
-
Flushing vitamins down the toilet is not recommended as it can harm aquatic life.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
